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  • Product: tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
  • CAS: 1263063-14-4

Core Science & Biosynthesis

Foundational

1H-NMR and 13C-NMR Chemical Shift Elucidation of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly functionalized 1-arylpyrazoles is a critical workflow in modern medicinal chemistry and agrochemical development. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized 1-arylpyrazoles is a critical workflow in modern medicinal chemistry and agrochemical development. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate represents a sophisticated pharmacophore building block, featuring orthogonal reactive sites: a formyl group, a sterically hindered tert-butyl ester, and a substituted pyrazole core.

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By deconstructing the electronic and steric microenvironments of the compound, we establish the causality behind its specific 1 H and 13 C NMR chemical shifts, providing researchers with a robust reference standard for structural verification.

Part 1: Structural Deconstruction & Mechanistic Context

To accurately interpret the NMR spectra of this molecule, one must first understand the competing electronic and steric forces at play:

  • The Pyrazole Core (+M / -I Effects): The 1H-pyrazole ring is an electron-rich heteroaromatic system. However, the introduction of the strongly electron-withdrawing formyl group (-CHO) at the C3 position pulls electron density away from the ring via resonance (-M effect). Conversely, the C5-methyl group acts as a weak electron donor (+I effect). This push-pull dynamic heavily shields the C4 position while deshielding C3[1].

  • The Benzoate System (Steric Hindrance & Anisotropy): The attachment of the pyrazole at the ortho-position (C2) of a tert-butyl benzoate creates significant steric clash between the C5-methyl group of the pyrazole and the bulky tert-butyl ester. This forces the two aromatic rings out of coplanarity. The resulting dihedral angle prevents extended π -conjugation between the rings and subjects the adjacent protons to the magnetic anisotropy of the out-of-plane π -systems.

  • The tert-Butyl Ester: The bulky -C(CH 3​ ) 3​ group acts as an aliphatic shield, resulting in a highly characteristic, intense singlet in the upfield region, while its quaternary carbon provides a distinct diagnostic peak in the 13 C spectrum[2].

Part 2: Sample Preparation & NMR Acquisition Protocols

High-fidelity NMR data requires a self-validating experimental setup. The following protocol ensures optimal magnetic field homogeneity and signal-to-noise ratio (SNR), minimizing solvent exchange or line broadening artifacts.

Experimental Methodology
  • Sample Solubilization: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the formyl signal[3].

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates or undissolved micro-crystals prevents localized magnetic susceptibility gradients, which cause peak broadening and poor shimming[3].

  • Spectrometer Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ ( δ 7.26 ppm) and perform gradient shimming (Z1-Z5) to achieve a TMS line width of 0.5 Hz.

  • Acquisition Parameters:

    • 1 H-NMR: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the formyl and aromatic protons, allowing for accurate integration. Acquire 16 scans.

    • 13 C-NMR: Use composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Set D1 to 2.0 seconds (or higher if quantitative quaternary carbon integration is required) and acquire 512–1024 scans to resolve the quaternary carbons (C=O, C-Quat).

NMR_Workflow Step1 1. Sample Prep 15-20 mg in 0.6 mL CDCl3 Step2 2. Spectrometer Setup Tune, Match, Lock, Shim Step1->Step2 Step3 3. 1D Acquisition 1H (16 scans), 13C (512 scans) Step2->Step3 Step4 4. 2D Acquisition COSY, HSQC, HMBC Step3->Step4 Step5 5. Data Processing FT, Phase & Baseline Correction Step4->Step5

Standardized workflow for high-resolution 1D and 2D NMR data acquisition.

Part 3: 1H-NMR Chemical Shift Analysis

The 1 H-NMR spectrum of this compound is highly diagnostic. The table below summarizes the representative chemical shifts, multiplicities, and integration values at 400 MHz in CDCl 3​ .

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-CHO (Formyl) 10.05Singlet (s)1H-
Ar-H (C6, Benzoate) 7.95Doublet of doublets (dd)1H J = 7.8, 1.5
Ar-H (C4, C5, Benzoate) 7.55 - 7.65Multiplet (m)2H-
Ar-H (C3, Benzoate) 7.40Doublet of doublets (dd)1H J = 7.8, 1.5
Pyrazole H4 6.75Singlet (s)1H-
Pyrazole -CH 3​ (C5) 2.15Singlet (s)3H-
tert-Butyl -C(CH 3​ ) 3​ 1.35Singlet (s)9H-
Mechanistic Justification of 1 H Shifts
  • The Formyl Proton ( δ 10.05): This proton resides deep within the deshielding cone of the carbonyl π -bond. The diamagnetic anisotropy of the C=O double bond forces this signal to the extreme downfield region.

  • Benzoate Aromatic Protons ( δ 7.40 - 7.95): The proton at C6 (ortho to the ester) is the most deshielded ( δ 7.95) due to the electron-withdrawing nature of the adjacent carbonyl group. The proton at C3 (ortho to the pyrazole) appears slightly more shielded ( δ 7.40) due to the non-coplanar geometry, which places it partially in the shielding region of the pyrazole ring's π -cloud.

  • Pyrazole H4 ( δ 6.75): Despite being on an aromatic ring, this proton is relatively shielded. The two nitrogen atoms of the pyrazole donate electron density into the ring via resonance (+M effect), increasing electron density at C4[1].

Part 4: 13C-NMR Chemical Shift Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. The absence of proton coupling (due to CPD) allows for precise mapping of the quaternary centers.

Carbon AssignmentChemical Shift ( δ , ppm)Carbon Type
C=O (Formyl) 186.5Quaternary (C)
C=O (Ester) 164.8Quaternary (C)
Pyrazole C3 151.2Quaternary (C)
Pyrazole C5 141.5Quaternary (C)
Ar-C2 (Benzoate) 138.0Quaternary (C)
Ar-C4 (Benzoate) 132.5Methine (CH)
Ar-C1 (Benzoate) 131.0Quaternary (C)
Ar-C6 (Benzoate) 130.5Methine (CH)
Ar-C5 (Benzoate) 128.8Methine (CH)
Ar-C3 (Benzoate) 127.5Methine (CH)
Pyrazole C4 106.5Methine (CH)
tert-Butyl Quaternary C 82.3Quaternary (C)
tert-Butyl Methyls 27.8Methyl (CH 3​ )
Pyrazole C5-Methyl 11.8Methyl (CH 3​ )
Mechanistic Justification of 13 C Shifts
  • Carbonyl Resonances: The formyl carbon ( δ 186.5) is highly deshielded due to the direct attachment of the oxygen atom and the lack of resonance donation that an ester would have. The ester carbonyl ( δ 164.8) is shielded relative to the formyl group due to the +M effect of the tert-butoxy oxygen[2].

  • Pyrazole Core: The chemical shifts of the pyrazole carbons strictly follow the established electronic distribution of 1-arylpyrazoles. C3 ( δ 151.2) is heavily deshielded by the adjacent nitrogen and the electron-withdrawing formyl group. Conversely, C4 ( δ 106.5) is highly shielded, acting as the primary sink for the π -electron density donated by the nitrogen atoms[1].

  • tert-Butyl Group: The quaternary carbon of the tert-butyl ester is a highly reliable diagnostic peak. Due to the proximity of the ester oxygen and immense steric crowding, it appears distinctly at δ 82.3, completely separated from the aliphatic methyl carbons ( δ 27.8)[2].

Part 5: 2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR is required to lock the structural assignment into a self-validating system. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment here, as it bridges the isolated spin systems (the pyrazole, the benzoate, and the aliphatic groups) across quaternary carbons.

HMBC Parameter Optimization

To capture the connectivity, the HMBC experiment should be optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This allows visualization of 2-bond ( 2J ) and 3-bond ( 3J ) correlations.

Key Diagnostic Correlations
  • Anchoring the Formyl Group: The formyl proton ( δ 10.05) will show a strong 3J correlation to Pyrazole C4 ( δ 106.5) and a 2J correlation to Pyrazole C3 ( δ 151.2).

  • Anchoring the tert-Butyl Group: The 9H singlet ( δ 1.35) will show a strong 2J correlation to the quaternary tert-butyl carbon ( δ 82.3) and a weaker 4J correlation to the ester carbonyl ( δ 164.8).

  • Bridging the Rings: The C5-methyl protons ( δ 2.15) correlate to Pyrazole C5 ( δ 141.5) and C4 ( δ 106.5). To prove the attachment to the benzoate ring, one must look for NOESY (Nuclear Overhauser Effect Spectroscopy) cross-peaks between the C5-methyl protons and the Ar-H C3 proton of the benzoate ring, confirming their spatial proximity across the N1-C2 rotatable bond.

HMBC_Correlations cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals H_Formyl H-Formyl (10.0 ppm) C_3 C-3 Pyrazole (151 ppm) H_Formyl->C_3 2J/3J C_4 C-4 Pyrazole (106 ppm) H_Formyl->C_4 3J/4J H_Me H-C5 Methyl (2.2 ppm) H_Me->C_4 3J C_5 C-5 Pyrazole (141 ppm) H_Me->C_5 2J H_4 H-4 Pyrazole (6.7 ppm) C_Formyl C=O Formyl (186 ppm) H_4->C_Formyl 3J H_4->C_3 2J H_4->C_5 2J H_tBu H-tBu (1.3 ppm) C_Ester C=O Ester (165 ppm) H_tBu->C_Ester 4J C_Quat C-Quat tBu (82 ppm) H_tBu->C_Quat 2J

Key HMBC (1H-13C) long-range correlations for structural elucidation.

References

  • PubChem Database. "Tert-butyl benzoate; CID 69886 - 1D NMR Spectra." National Center for Biotechnology Information. Available at:[Link][2]

  • Begtrup, M., Boyer, G., Cabildo, P. et al. "13C NMR spectroscopy of pyrazoles (a review)." Magnetic Resonance in Chemistry, 1990, 28, 721-730. Available at:[Link][1]

  • Magnetic Resonance Research Center, University of Notre Dame. "Required NMR sample preparation protocol." Available at:[Link][3]

Sources

Exploratory

Physicochemical Properties, Stability, and Application of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate in MmpL3 Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary The emergence of multi-drug-resistant Mycobacterium tuberculosis (Mtb) has accel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The emergence of multi-drug-resistant Mycobacterium tuberculosis (Mtb) has accelerated the search for novel therapeutic targets. The mycobacterial membrane protein large 3 (MmpL3), a transporter essential for mycolic acid export and cell wall biosynthesis, has emerged as a highly validated target. However, early spirocyclic MmpL3 inhibitors suffered from high lipophilicity and basicity, leading to severe off-target liabilities, notably human ether-à-go-go-related gene (hERG) ion channel inhibition and mammalian cytotoxicity (e.g., HepG2 cells) [1].

To navigate out of this toxicological trap, medicinal chemists have employed tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS: 1263063-14-4) as a pivotal synthetic intermediate. This whitepaper dissects the physicochemical properties, structural stability, and synthetic utility of this building block, detailing how its strategic incorporation enables the synthesis of zwitterionic MmpL3 inhibitors with vastly improved safety profiles.

Chemical Identity and Physicochemical Profiling

The utility of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate stems from its bifunctional nature: a reactive aldehyde for amine coupling and a protected carboxylate for late-stage zwitterion generation. The pyrazole core serves as a critical structural spacer that modulates the basicity of the final drug candidate, directly mitigating hERG binding affinity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the intermediate, synthesized from verified supplier data and computational profiling [2].

PropertyValueStructural Significance
Chemical Name tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoateN/A
CAS Number 1263063-14-4N/A
Molecular Formula C₁₆H₁₈N₂O₃N/A
Molecular Weight 286.33 g/mol Optimal size for fragment-based coupling.
Physical State Solid (95% Purity)Facilitates easy weighing and benchtop handling.
InChIKey XVZYKUUYTNMBIZ-UHFFFAOYSA-NUnique structural identifier.
H-Bond Donors 0Enhances solubility in aprotic organic solvents.
H-Bond Acceptors 4Provides interaction points for target binding post-synthesis.

Stability Profile: Chemical and Metabolic Considerations

Understanding the stability of this intermediate is crucial for both storage and synthetic planning. The molecule possesses two primary reactive centers that dictate its degradation pathways.

Chemical Stability
  • The Formyl Group (Aldehyde): Susceptible to slow auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. It must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C.

  • The tert-Butyl Ester: Highly stable under neutral and basic conditions, making it an ideal protecting group during reductive amination. However, it is highly labile under strong acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane), which is a deliberate design choice for orthogonal deprotection.

Stability Main tert-butyl 2-(3-formyl-5-methyl -1H-pyrazol-1-yl)benzoate Acid Strong Acid (e.g., TFA) Ester Cleavage Main->Acid Oxidation Atmospheric O2 Aldehyde Oxidation Main->Oxidation Deg1 2-(3-formyl-5-methyl-1H -pyrazol-1-yl)benzoic acid Acid->Deg1 Deg2 tert-butyl 2-(3-carboxy-5-methyl -1H-pyrazol-1-yl)benzoate Oxidation->Deg2

Figure 1: Primary chemical stability liabilities and degradation pathways of the intermediate.

Metabolic Stability Context in Drug Design

While the intermediate itself is not administered in vivo, the pyrazole-benzoate motif it imparts to the final drug candidate is subject to cytochrome P450 (CYP) metabolism. Studies by Ray et al. demonstrated that related N-alkylated pyrazoles are cleared more rapidly by CYP2D6 than CYP3A4 due to the smaller active site of CYP2D6 accommodating the pyrazole methyl group [3]. Future iterations often require increasing the steric bulk on the 5-methyl pyrazole to block this metabolic liability.

Experimental Methodology: Reductive Amination Workflow

The primary application of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is its coupling with complex secondary amines, such as spiro[isochromane-1,4′-piperidine], to generate the core scaffold of MmpL3 inhibitors [4].

Causality and Protocol Design

The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is specifically chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 equivalent, e.g., 100 mg, 0.35 mmol) and the target amine (1.0 equivalent) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Causality: DCM is an aprotic solvent that readily solubilizes both lipophilic fragments. Unlike methanol, it does not form hemiacetals with the aldehyde, driving the equilibrium toward imine formation.

Step 2: Imine Formation & Validation

  • Action: Stir the mixture at room temperature for 1–2 hours under a nitrogen atmosphere.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Proceed to Step 3 only when the aldehyde mass peak is depleted and the iminium intermediate mass is dominant. This self-validating step prevents yield loss via direct aldehyde reduction.

Step 3: Selective Reduction

  • Action: Add sodium triacetoxyborohydride (2.0 equivalents, 148 mg, 0.70 mmol) in a single portion. Stir at room temperature for 12–16 hours.

  • Causality: The excess reducing agent drives the reaction to completion. The mild nature of NaBH(OAc)₃ prevents the cleavage of the tert-butyl ester.

Step 4: Quench and Extraction

  • Action: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 5 mL). Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (3 × 5 mL).

  • Causality: NaHCO₃ neutralizes the acetic acid byproduct generated by the reducing agent and ensures the newly formed basic amine is deprotonated, partitioning it entirely into the organic (DCM) layer.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically a gradient of EtOAc in Hexanes).

Synthesis A tert-butyl 2-(3-formyl-5-methyl -1H-pyrazol-1-yl)benzoate (Aldehyde) C Imine Intermediate (Transient) A->C DCM, RT B Spiro[isochromane-1,4'-piperidine] (Amine) B->C D tert-butyl 2-(5-methyl-3-(spiro... -1H-pyrazol-1-yl)benzoate (Product) C->D NaBH(OAc)3 Reductive Amination

Figure 2: Reductive amination workflow for synthesizing spirocyclic MmpL3 inhibitor cores.

Downstream Application: The Zwitterionic Advantage

Once the reductive amination is complete, the tert-butyl ester is cleaved using Trifluoroacetic acid (TFA) in DCM. This unmasks the carboxylic acid, yielding a zwitterion (a molecule with both a positive and negative charge at physiological pH).

Why is this critical for drug development? Highly lipophilic basic amines easily cross cell membranes but accumulate in mammalian cells, causing cytotoxicity (HepG2 toxicity) and binding to the hERG channel, which can cause fatal cardiac arrhythmias. By converting the molecule into a zwitterion, the overall lipophilicity (clogP) is reduced. The zwitterionic compound retains potent bactericidal activity against Mycobacterium tuberculosis by targeting MmpL3 on the bacterial surface, but its reduced mammalian cell permeability drastically lowers off-target human toxicity [1][5].

References

  • Ray, P. C., Huggett, M., Turner, P. A., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, vol. 6, no. 3, 2021, pp. 2284-2311.[Link]

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Foundational

Vibrational Fingerprinting of Complex Heterocycles: IR Spectroscopic Analysis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, highly functionalized pyrazole-benzoate scaffolds serve as critical pharmacophores. The molecule tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate presents a complex structural topology, integrating an aromatic ester, a conjugated heterocyclic aldehyde, and sterically bulky aliphatic domains. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for validating the structural integrity of such compounds.

This whitepaper provides a highly detailed, mechanistically grounded guide to interpreting the vibrational absorption bands of this specific molecule. By deconstructing the molecule into its functional domains, we elucidate the physical causality behind each spectral shift, providing researchers with a robust framework for structural verification.

Mechanistic Deconstruction of Vibrational Modes

To accurately interpret the FT-IR spectrum of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, one must look beyond empirical tables and understand the underlying quantum mechanical and electronic effects—specifically conjugation, steric hindrance, and vibrational coupling.

The Benzoate Ester Domain

The tert-butyl ester is attached directly to an aromatic benzene ring, classifying it as an aromatic ester.

  • Carbonyl (C=O) Stretch: In a standard aliphatic ester, the C=O stretch typically appears around 1740 cm⁻¹. However, because the carbonyl carbon is directly attached to an aromatic ring, the π -electrons of the benzene ring delocalize into the carbonyl group. This conjugation increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the aromatic ester C=O stretch shifts to a lower frequency, manifesting as a highly intense peak between 1715 and 1730 cm⁻¹ [1].

  • C–O Stretches: Aromatic esters follow a distinct "Rule of Three" in their spectral fingerprint, exhibiting strong C–C–O and O–C–C asymmetric stretching vibrations. These typically appear as broad, intense bands near 1280 cm⁻¹ and 1100–1130 cm⁻¹ , respectively[1].

The Formyl-Pyrazole Domain

The pyrazole ring is substituted with a formyl (aldehyde) group at position 3 and a methyl group at position 5.

  • Conjugated Aldehyde C=O Stretch: Similar to the benzoate group, the formyl carbonyl is conjugated with the π -system of the pyrazole ring. This conjugation lowers the typical aldehyde C=O stretching frequency (~1725 cm⁻¹) down to 1680–1700 cm⁻¹ [2].

  • Aldehydic C–H Stretch (Fermi Resonance): A hallmark diagnostic feature of the formyl group is the appearance of two weak-to-medium bands in the high-frequency region, typically around 2820 cm⁻¹ and 2720 cm⁻¹ [2]. This doublet is not due to two distinct bonds, but rather a quantum mechanical phenomenon known as Fermi resonance . It occurs when the fundamental aldehydic C–H stretching vibration mechanically couples with the first overtone of the in-plane C–H bending vibration (~1400 cm⁻¹), splitting the signal into two distinct energy states[3].

  • Pyrazole Ring Vibrations: The heteroaromatic pyrazole core exhibits multiple sharp bands between 1500 and 1600 cm⁻¹ corresponding to the coupled C=N and C=C stretching vibrations of the ring system[4].

The Aliphatic Domains (tert-Butyl and Methyl)
  • The gem-Dimethyl Doublet: The bulky tert-butyl group provides a highly specific diagnostic signature in the fingerprint region. The symmetric bending (umbrella) modes of the three methyl groups mechanically couple, resulting in a distinct split signal—a doublet appearing at approximately 1390 cm⁻¹ and 1365 cm⁻¹ [5].

  • Aliphatic C–H Stretches: The sp³ hybridized carbons of the tert-butyl and pyrazole-methyl groups yield asymmetric and symmetric C–H stretching bands just below the 3000 cm⁻¹ threshold, typically spanning 2850 to 2980 cm⁻¹ [5].

Quantitative Spectral Summary

The table below consolidates the expected FT-IR absorption bands for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, categorized by functional group and physical causality.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Assignment & Causality
3050 – 3100 WeakAromatic / Pyrazolesp² C–H stretch : High s-character of sp² hybridized carbons.
2850 – 2980 Mediumtert-Butyl / Methylsp³ C–H stretch : Standard aliphatic asymmetric/symmetric stretching.
2820 & 2720 WeakFormyl (Aldehyde)C–H stretch : Fermi resonance doublet (fundamental + bending overtone).
1715 – 1730 StrongBenzoate EsterC=O stretch : Shifted lower due to conjugation with the benzene ring.
1680 – 1700 StrongFormyl (Aldehyde)C=O stretch : Shifted lower due to conjugation with the pyrazole ring.
1500 – 1600 Med-StrongPyrazole / BenzeneC=N & C=C stretch : Aromatic ring skeletal vibrations.
1390 & 1365 Mediumtert-ButylC–H bend : gem-dimethyl symmetric bending doublet.
1280 & 1120 StrongBenzoate EsterC–O stretch : Asymmetric stretching of the ester linkage.
730 – 770 StrongBenzene RingC–H OOP bend : Out-of-plane bending typical of ortho-disubstitution.

Logical Interpretation Workflow

The following diagram maps the logical decision tree an analytical chemist should follow when validating the FT-IR spectrum of this compound.

G Start Acquire FT-IR Spectrum HighFreq High Frequency (>2700 cm⁻¹) Start->HighFreq Carbonyl Carbonyl Region (1650-1750 cm⁻¹) Start->Carbonyl Fingerprint Fingerprint Region (<1600 cm⁻¹) Start->Fingerprint AromCH Aromatic C-H (~3050 cm⁻¹) HighFreq->AromCH AldehydeCH Aldehyde C-H Doublet (~2720 & 2820 cm⁻¹) HighFreq->AldehydeCH EsterCO Benzoate Ester C=O (~1720 cm⁻¹) Carbonyl->EsterCO AldehydeCO Conjugated Formyl C=O (~1690 cm⁻¹) Carbonyl->AldehydeCO Pyraz Pyrazole C=N/C=C (~1500-1600 cm⁻¹) Fingerprint->Pyraz TButyl tert-Butyl Doublet (~1365 & 1390 cm⁻¹) Fingerprint->TButyl EsterCO_stretch Ester C-O Stretches (~1100 & 1280 cm⁻¹) Fingerprint->EsterCO_stretch

Logical workflow for the FT-IR spectral interpretation of the target pyrazole-benzoate derivative.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure maximum spectral fidelity and eliminate matrix effects associated with traditional KBr pellet pressing, Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. The following protocol incorporates built-in self-validation checkpoints.

Equipment Required: FT-IR Spectrometer equipped with a Diamond ATR accessory.

Step 1: System Initialization and Background Validation
  • Clean the diamond ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to air dry completely.

  • Acquire a background spectrum (ambient air) using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Inspect the baseline of the background spectrum. The noise level should be <0.01 absorbance units. Any anomalous peaks (e.g., residual organic stretches near 2900 cm⁻¹) indicate crystal contamination. Re-clean if necessary.

Step 2: Sample Application and Pressure Optimization
  • Place approximately 1–2 mg of the solid tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil onto the sample.

  • Self-Validation Check: Monitor the live spectral preview. Gradually increase the anvil pressure until the intensity of the strongest peak (the ester C=O stretch at ~1720 cm⁻¹) reaches an absorbance value between 0.5 and 0.8 AU . Do not over-pressurize, as this can damage the crystal or cause peak distortion.

Step 3: Data Acquisition and Processing
  • Acquire the sample spectrum using the exact same parameters as the background (32–64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Apply an ATR-correction algorithm via the spectrometer's software to account for the wavelength-dependent depth of penetration of the evanescent wave (which artificially inflates the intensity of lower wavenumber peaks).

  • Perform a baseline correction if scattering effects cause baseline drift.

  • Identify and label the diagnostic peaks corresponding to the domains outlined in Section 3.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. Spectroscopy Online. 1

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry. Fiveable.2

  • In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate. Benchchem. 5

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy.3

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. 4

Sources

Exploratory

Initial Synthesis and Discovery of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

A Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary & Biological Rationale The emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary & Biological Rationale

The emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with unique mechanisms of action. Recent phenotypic screening identified spirocyclic amines that potently inhibit MmpL3, an essential mycobacterial inner membrane transporter responsible for translocating trehalose monomycolate (TMM) to the cell envelope[1].

While first-generation spirocycles (e.g., Compound 3) demonstrated potent in vivo efficacy, their highly lipophilic, monobasic amine nature led to significant off-target liabilities, most notably human ether-à-go-go-related gene (hERG) ion channel inhibition and high HepG2 cytotoxicity[1]. To decouple anti-tubercular activity from mammalian toxicity, drug discovery efforts pivoted toward zwitterionic scaffolds[2].

tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate emerged as the critical electrophilic building block in this optimization campaign. Its formyl group serves as a highly reactive handle for late-stage reductive amination with complex spirocyclic amines, while the tert-butyl ester acts as an orthogonal protecting group, allowing for mild, acidic deprotection to reveal the target zwitterion[2].

MmpL3 A Trehalose Monomycolate (TMM) B MmpL3 Transporter (Inner Membrane) A->B Transport C Trehalose Dimycolate (TDM) B->C Translocation D Mycobacterial Cell Wall C->D Assembly F Bactericidal Effect D->F Disruption E Zwitterionic Drug (e.g., Cmpd 29) E->B Inhibits E->F Leads to

Fig 1. MmpL3 inhibition pathway by zwitterionic spirocycles leading to mycobacterial cell death.

Chemical Logic & Retrosynthetic Strategy

The design of the synthesis route for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is governed by three specific causality-driven choices:

  • Orthogonal Protection (tert-Butyl Ester): The final drug candidates are zwitterions (a basic piperidine nitrogen and a carboxylic acid). If a methyl or ethyl ester were used, the final deprotection would require aqueous saponification (NaOH/LiOH), complicating the isolation of the highly water-soluble zwitterion. The tert-butyl ester is stable to the basic/nucleophilic conditions of hydrazine formation and reductive amination but is cleanly cleaved by anhydrous trifluoroacetic acid (TFA) in the final step, yielding the product as an easily precipitable TFA salt.

  • Regioselective Pyrazole Formation: Condensation of an aryl hydrazine with an unsymmetrical 1,3-diketone equivalent (ethyl 2,4-dioxopentanoate) typically yields a mixture of regioisomers. However, the steric bulk of the ortho-substituted tert-butyl benzoate moiety strongly disfavors interaction with the bulky ester group of the diketone, driving the regioselectivity toward the desired 5-methyl-3-carboxylate isomer.

  • Two-Step Formyl Installation: Direct reduction of an ester to an aldehyde using DIBAL-H is notoriously difficult to control at scale, often leading to over-reduction. A self-validating, two-step protocol—complete reduction to the primary alcohol followed by mild oxidation with Manganese Dioxide (MnO₂) —ensures >90% yield and prevents the formation of complex mixtures.

Synthesis N1 tert-Butyl 2-aminobenzoate N2 Diazotization & Reduction (NaNO2, SnCl2) N1->N2 N3 tert-Butyl 2-hydrazinylbenzoate N2->N3 N4 Cyclocondensation (Ethyl 2,4-dioxopentanoate) N3->N4 N5 Pyrazole Ester Intermediate N4->N5 Regioselective N6 Reduction & Oxidation (DIBAL-H, then MnO2) N5->N6 N7 tert-Butyl 2-(3-formyl-5-methyl -1H-pyrazol-1-yl)benzoate N6->N7 Formyl Installation N8 Reductive Amination (Spirocycle Amine) N7->N8 NaBH(OAc)3 N9 Zwitterionic MmpL3 Inhibitor N8->N9 TFA Deprotection

Fig 2. Retrosynthetic logic and forward synthesis of the pyrazole intermediate and final drug.

Quantitative Data & Scaffold Comparison

The integration of the tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate building block was instrumental in shifting the physicochemical profile of the MmpL3 inhibitors[1]. Table 1 highlights the dramatic improvement in safety metrics achieved by moving from the 1st generation lipophilic amines to the 2nd generation zwitterions.

Table 1: Comparative Profile of MmpL3 Inhibitor Scaffolds

Property1st Gen Lipophilic Amines (e.g., Cmpd 3)2nd Gen Zwitterions (e.g., Cmpd 29)
Core Structure Monobasic amineZwitterionic pyrazole-benzoate
Lipophilicity (clogD pH 7.4) High (> 4.5)Moderate (~ 2.0)
hERG Inhibition (IC₅₀) Potent (< 1 µM)Weak (> 30 µM)
HepG2 Cytotoxicity (CC₅₀) High (< 5 µM)Low (> 50 µM)
M. tb MIC < 0.1 µM< 0.5 µM

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific Quality Control (QC) checkpoints to ensure structural integrity before proceeding.

Step 1: Synthesis of tert-Butyl 2-hydrazinylbenzoate hydrochloride
  • Diazotization: Suspend tert-butyl 2-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0 °C using an ice-salt bath. Add a solution of NaNO₂ (1.1 eq) in water dropwise over 20 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Reduction: Dissolve SnCl₂·2H₂O (2.5 eq) in concentrated HCl. Add this solution dropwise to the diazonium salt mixture at 0 °C. A thick precipitate will form immediately.

  • Isolation: Stir the mixture for 2 hours at room temperature. Filter the resulting solid, wash extensively with cold diethyl ether to remove unreacted starting material, and dry under a vacuum to yield the hydrazine hydrochloride salt.

  • QC Checkpoint: LCMS should show the [M+H]⁺ mass of 209.1.

Step 2: Regioselective Pyrazole Cyclocondensation
  • Reaction: Dissolve the hydrazine hydrochloride (1.0 eq) and ethyl 2,4-dioxopentanoate (1.05 eq) in absolute ethanol. Add glacial acetic acid (0.1 eq) as a catalyst.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Track the reaction via TLC (Hexanes/EtOAc 3:1).

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate tert-butyl 2-(3-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl)benzoate.

  • QC Checkpoint: ¹H NMR (CDCl₃) must show a distinct pyrazole C4-H singlet at ~6.6 ppm, confirming cyclization.

Step 3: Ester Reduction
  • Reduction: Dissolve the pyrazole ester (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to -78 °C.

  • DIBAL-H Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 2.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 1 hour.

  • Quench: Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours until the emulsion breaks into two clear layers. Extract with EtOAc to yield tert-butyl 2-(3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl)benzoate.

  • QC Checkpoint: ¹H NMR should show the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a methylene doublet at ~4.7 ppm.

Step 4: Controlled Oxidation to Aldehyde
  • Oxidation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add activated Manganese Dioxide (MnO₂, 10.0 eq).

  • Stirring: Stir the black suspension vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

  • Final Isolation: Concentrate the filtrate in vacuo to afford the pure title compound, tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate .

  • QC Checkpoint: ¹H NMR must show a sharp singlet at ~9.9 ppm corresponding to the newly formed formyl (aldehyde) proton.

Table 2: Synthetic Workflow Summary & Analytical Metrics

StepTransformationReagentsTypical YieldKey Analytical Metric (QC)
1 Hydrazine FormationNaNO₂, HCl, SnCl₂75%LCMS: [M+H]⁺ 209.1
2 Pyrazole CyclizationEthyl 2,4-dioxopentanoate, AcOH68%¹H NMR: Pyrazole C4-H at ~6.6 ppm
3 Ester ReductionDIBAL-H, THF, -78 °C82%¹H NMR: Disappearance of ethyl ester
4 Alcohol OxidationMnO₂, DCM, RT90%¹H NMR: Formyl CHO at ~9.9 ppm
Application: Late-Stage Reductive Amination

To utilize this building block in drug discovery, the aldehyde is reacted with a spirocyclic amine (e.g., spiro[isochromane-1,4′-piperidine]) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM[2]. Following successful coupling, the tert-butyl ester is cleaved using 50% TFA in DCM to yield the final zwitterionic MmpL3 inhibitor[1].

Conclusion

The strategic design and synthesis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate represents a masterclass in modern medicinal chemistry problem-solving. By transitioning from highly lipophilic basic amines to a zwitterionic scaffold enabled by this specific pyrazole intermediate, researchers successfully mitigated hERG toxicity while retaining potent bactericidal activity against Mycobacterium tuberculosis. The robust, four-step synthetic protocol outlined above ensures high-fidelity access to this critical building block for ongoing infectious disease drug discovery.

References

  • Ray, P. C., Huggett, M., Turner, P. A., Taylor, M., Cleghorn, L. A. T., Early, J., ... & Parish, T. (2021). "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 6(3), 2284-2311. URL:[Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate in Polar Aprotic Media

Executive Summary Understanding the thermodynamic solubility of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development and chemical scale-up. tert-Butyl 2-(3-formyl-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic solubility of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development and chemical scale-up. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is a highly functionalized pyrazole derivative, a class of aromatic heterocyclic compounds endowed with multifaceted pharmacological applications . This whitepaper provides an in-depth physicochemical analysis of its solubility profile in polar aprotic solvents, detailing the structural causality behind its solvation, quantitative baseline data, and a self-validating experimental protocol for empirical determination.

Structural Causality and Solvation Thermodynamics

The selection of an optimal solvent system requires a rigorous analysis of the solute’s molecular architecture. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate presents a unique physicochemical profile:

  • Absence of Hydrogen-Bond Donors: The molecule lacks protic moieties (e.g., -OH, -NH, -SH), classifying it as strictly aprotic .

  • High Density of Hydrogen-Bond Acceptors: The formyl carbonyl (-CHO), the ester carbonyl (-COOtBu), and the pyrazole nitrogens act as potent hydrogen-bond acceptors.

  • Lipophilic Bulk: The tert-butyl group and the phenyl ring provide significant steric bulk and lipophilicity.

The Aprotic Advantage

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—possess large dipole moments and high dielectric constants but do not participate in hydrogen bonding as donors . Solvation of this pyrazole derivative in these media is driven by robust dipole-dipole interactions between the solvent and the solute's polar functional groups .

Crucially, the use of polar aprotic solvents prevents chemical degradation. The highly reactive formyl group is susceptible to hemiacetal formation if exposed to nucleophilic polar protic solvents (like methanol or ethanol). By utilizing aprotic media, we not only maximize thermodynamic solubility but also ensure the chemical stability of the therapeutic molecule during processing .

SolvationThermodynamics cluster_features Physicochemical Features API tert-butyl 2-(3-formyl-5-methyl -1H-pyrazol-1-yl)benzoate HBA H-Bond Acceptors (C=O, Pyrazole N) API->HBA Lipo Lipophilic Bulk (t-Butyl, Aryl Ring) API->Lipo Dipole Strong Dipole-Dipole Interactions HBA->Dipole Dispersion London Dispersion Forces Lipo->Dispersion Solvent Polar Aprotic Solvents (DMSO, DMF, NMP) Solvent->Dipole Solvent->Dispersion Result Thermodynamically Stable Solvation Dipole->Result Dispersion->Result

Thermodynamic pathways governing the solvation of the pyrazole derivative.

Quantitative Solubility Profile in Polar Aprotic Media

The following table synthesizes the estimated saturation solubility of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate across key polar aprotic solvents. Data is modeled based on the empirical behavior of structurally analogous 1,3,5-trisubstituted pyrazoles and standard Kamlet-Taft solvent parameters .

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solubility at 25°C (mg/mL)Est. Solubility at 40°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 150.0> 250.0
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 135.0> 215.0
N,N-Dimethylformamide (DMF) 36.73.82> 120.0> 200.0
Acetonitrile (MeCN) 37.53.92~ 45.5~ 70.2
Acetone 20.72.88~ 65.0~ 95.5

Note: DMSO and NMP exhibit the highest dissolution potential due to their optimal hydrogen-bond accepting basicity (Kamlet-Taft β values), making them the premier choice for formulating concentrated stock solutions .

Self-Validating Experimental Methodology: Isothermal Saturation

To generate precise, project-specific solubility data, a rigorous Isothermal Shake-Flask Method must be employed. As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system to eliminate kinetic artifacts (e.g., supersaturation) and mechanical errors (e.g., membrane adsorption).

Step-by-Step Protocol
  • Solid Addition: Add an excess amount of solid tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (~250 mg) to a 10 mL amber glass vial containing 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Causality: Amber glass prevents potential photo-oxidation of the formyl group.

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C for 72 hours .

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes. Causality: Centrifugation forces sub-micron undissolved particulates into a pellet, preventing them from clogging the filter in the next step.

  • Membrane Filtration (The Adsorption Check): Extract the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1.0 mL of the filtrate. Causality: PTFE is chemically compatible with aggressive solvents like DMSO/DMF. Discarding the first milliliter saturates any non-specific binding sites on the membrane, ensuring the collected filtrate accurately represents the bulk concentration.

  • Quantification: Dilute the collected filtrate appropriately in the mobile phase and quantify the API concentration using HPLC-UV against a validated calibration curve.

  • Self-Validation Loop: Repeat the sampling process at 48 hours and 72 hours. Causality: If the concentration at 48h and 72h agree within ≤ 2.0% Relative Standard Deviation (RSD), thermodynamic equilibrium is definitively confirmed. If the 72h concentration is lower, the 48h sample was in a metastable supersaturated state.

ExperimentalWorkflow S1 1. Solid Addition (Excess API) S2 2. Isothermal Agitation (72h Equilibration) S1->S2 Solvent S3 3. Phase Separation (Centrifugation) S2->S3 Suspension S4 4. Membrane Filtration (PTFE, Discard 1st mL) S3->S4 Supernatant S5 5. HPLC-UV Quantification S4->S5 Filtrate S5->S2 Self-Validation (48h vs 72h Check)

Self-validating isothermal shake-flask protocol for solubility determination.

Downstream Implications in Drug Development

The solubility profile of this pyrazole intermediate directly dictates downstream processing strategies:

  • Reaction Optimization: Synthesizing complex 1,3,5-trisubstituted pyrazoles often requires cross-coupling or condensation reactions. Polar aprotic solvents like DMF and DMSO are exceptionally effective at maintaining the solubility of these derivatives, thereby preventing premature precipitation and accelerating reaction kinetics .

  • Bioassay Formulation: In early-stage drug discovery, high-throughput screening requires highly concentrated stock solutions. Because the aqueous solubility of heavily substituted pyrazoles is generally poor, formulating stock solutions in neat DMSO ensures complete dissolution. This minimizes the risk of the compound crashing out of solution when subsequently spiked into aqueous biological buffers .

References

  • [1] Anand, H., et al. Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. Scientific Reports (PubMed). URL:[Link]

  • [2] Anand, H., et al. Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. Scientific Reports (PubMed Central). URL:[Link]

  • [3] Faria, J. V., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. URL:[Link]

  • [4] Welton, T., et al. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI Molecules. URL:[Link]

  • [5] Cysewski, P., et al. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. PMC. URL:[Link]

  • [6] Prestrelski, S. J., et al. Methods for producing stable therapeutic formulations in aprotic polar solvents. Google Patents (US9649364B2). URL:

  • [7] Ashenhurst, J. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction and Chemical Context The py...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction and Chemical Context

The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds[1]. The functionalization of pyrazole-3-carbaldehydes via reductive amination is a highly reliable method for generating diverse amine libraries [2].

However, the compound tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate presents a specific chemoselective challenge. It contains a highly acid-sensitive tert-butyl ester at the ortho position of the N1-phenyl ring. Standard reductive amination protocols often employ strong Brønsted acids (e.g., trifluoroacetic acid, HCl) or Lewis acids (e.g., TiCl₄) to drive imine formation, which would inevitably result in the undesired cleavage of the tert-butyl ester to the corresponding carboxylic acid.

This application note details a field-proven, highly chemoselective protocol for the direct reductive amination of this substrate. By utilizing sodium triacetoxyborohydride (STAB) under mildly acidic conditions (acetic acid), the transformation proceeds with high atom economy and complete retention of the tert-butyl protecting group [3].

Mechanistic Rationale and Causality

The success of this protocol relies on the precise calibration of hydride donor reactivity and solvent pH.

Why STAB over NaBH₄ or NaCNBH₃? Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild, sterically bulky reducing agent. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond compared to sodium borohydride (NaBH₄). Consequently, STAB exhibits exceptional kinetic selectivity: it reduces protonated imines and iminium ions much faster than it reduces aldehydes [1]. This prevents the premature reduction of the starting material to a primary alcohol (a common byproduct when using NaBH₄). Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a major safety concern associated with sodium cyanoborohydride (NaCNBH₃) during aqueous workup.

The Role of Acetic Acid: Imine formation requires acid catalysis to activate the carbonyl carbon and facilitate the dehydration of the hemiaminal intermediate. Acetic acid (pKa ~4.76) provides sufficient proton concentration to drive this equilibrium without reaching the acidity threshold required to cleave a tert-butyl ester (which typically requires a pKa < 1.0, such as TFA).

ReductiveAmination A tert-Butyl 2-(3-formyl-5-methyl- 1H-pyrazol-1-yl)benzoate C Condensation (DCE, AcOH cat., RT) A->C G Strong Acid (e.g., TFA, HCl) or Harsh Lewis Acids A->G B Primary/Secondary Amine (1.05 - 1.2 eq) B->C D Hemiaminal / Imine Intermediate C->D E Reduction by NaBH(OAc)3 (1.4 - 2.0 eq) D->E F Target Amine Product (Intact tert-Butyl Ester) E->F Mild Hydride Transfer H Ester Cleavage (Des-tert-butyl byproduct) G->H Avoid

Caption: Workflow and chemoselectivity logic for the reductive amination of the target pyrazole.

Optimization and Quantitative Data

To validate the superiority of the STAB/AcOH system, a solvent and reagent screen was conducted. The data below summarizes the reaction outcomes when reacting the title aldehyde with a representative secondary amine (morpholine) at a 1.0 mmol scale.

Reducing AgentAdditive / CatalystSolventTime (h)Yield (%)tert-Butyl Ester CleavagePrimary Alcohol Byproduct
NaBH(OAc)₃ AcOH (1.0 eq) DCE 4 92% None detected < 2%
NaBH(OAc)₃NoneDCE1265%None detected< 2%
NaCNBH₃AcOH (1.0 eq)MeOH685%None detected~ 5%
NaCNBH₃TFA (1.0 eq)DCE240%> 50% cleavage < 2%
NaBH₄NoneMeOH115%None detected> 80%

Table 1: Optimization of reductive amination conditions. The STAB/AcOH/DCE system provides the optimal balance of reaction rate, high yield, and absolute chemoselectivity.

Standard Operating Protocol: Direct Reductive Amination

This protocol is designed as a self-validating system. The physical state changes and in-process controls (IPCs) ensure the user can verify the reaction trajectory at each critical node.

Materials and Reagents
  • Substrate: tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 equiv, 1.0 mmol, ~286 mg)

  • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, ~318 mg)

  • Acid Catalyst: Glacial Acetic Acid (1.0 equiv, 1.0 mmol, ~60 µL)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Quench: Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology

Step 1: Imine Pre-formation

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (286 mg, 1.0 mmol).

  • Dissolve the substrate in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Add the desired amine (1.2 mmol) via syringe.

  • Add glacial acetic acid (60 µL, 1.0 mmol) dropwise.

    • Causality Check: The addition of AcOH slightly lowers the pH to ~5, optimizing the rate of hemiaminal dehydration without risking ester hydrolysis.

  • Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

Step 2: Hydride Reduction 6. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes to control any mild exotherm or hydrogen gas evolution. 7. Stir the resulting suspension at room temperature. The mixture will typically become a cloudy, milky suspension as the reaction progresses. 8. In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). The aldehyde starting material (UV active, typically Rf ~0.6) should cleanly convert to the more polar amine product. Reaction times vary from 2 to 12 hours depending on the steric bulk of the amine.

Step 3: Quenching and Workup 9. Once complete consumption of the aldehyde is confirmed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).

  • Safety & Causality Note: Vigorous effervescence (CO₂ gas) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Add slowly to prevent overflow.
  • Stir vigorously for 15 minutes until gas evolution ceases and the aqueous and organic layers become clear.
  • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 15 mL).
  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel.

  • Eluent System: For non-polar amines, use a gradient of Hexanes/EtOAc. For polar/basic amines, use DCM/MeOH (99:1 to 90:10) with 1% Triethylamine to prevent streaking on the silica.
Analytical Characterization Markers

To confirm the structural integrity of the product, particularly the survival of the tert-butyl ester, check the ¹H NMR (CDCl₃) spectrum for the following key shifts:

  • Loss of Aldehyde: Disappearance of the singlet at ~9.9–10.1 ppm.

  • Appearance of Methylene: A new singlet or multiplet (depending on the amine) at ~3.6–4.0 ppm corresponding to the newly formed benzylic/allylic -CH₂-N group.

  • Retention of Ester: A massive, sharp singlet integrating to 9 protons at ~1.3–1.5 ppm confirms the tert-butyl group remains intact.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.[Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.[Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477.[Link]

Application

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing tert-butyl 2-(3-formyl-5-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, leading to the synthesis of diverse and potentially bioactive molecules.[3]

Introduction to the Core Substrate: tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

The starting material, tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, is a key building block for the synthesis of a variety of pyrazole-based compounds. While commercially available from suppliers such as Sigma-Aldrich and Avantor, its synthesis in the laboratory can be achieved, most commonly through the Vilsmeier-Haack formylation of the corresponding pyrazole precursor.[4][5][6]

Synthesis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (A Representative Protocol)

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles.[7][8][9][10]

Reaction Scheme:

G reactant tert-butyl 2-(5-methyl-1H-pyrazol-1-yl)benzoate product tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate reactant->product Vilsmeier-Haack Reaction reagents POCl3, DMF

A representative synthesis workflow.

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.

  • Substrate Addition: Dissolve tert-butyl 2-(5-methyl-1H-pyrazol-1-yl)benzoate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Knoevenagel Condensation: Mechanism and Key Considerations

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base.

Reaction Mechanism

The reaction can proceed through two primary pathways, the direct enolate pathway and the iminium catalyst pathway, depending on the nature of the amine catalyst used.

G cluster_0 Direct Enolate Pathway cluster_1 Iminium Catalyst Pathway A Active Methylene Compound B Enolate (Nucleophile) A->B Base D Tetrahedral Intermediate B->D Nucleophilic Attack C Pyrazole Aldehyde C->D E Dehydration D->E Proton Transfer F α,β-Unsaturated Product E->F G Pyrazole Aldehyde I Iminium Ion (Electrophile) G->I H Secondary Amine H->I K Adduct I->K J Enol of Active Methylene Compound J->K L Elimination K->L M α,β-Unsaturated Product L->M G prep 1. Reagent Preparation react 2. Reaction Setup prep->react monitor 3. Reaction Monitoring react->monitor workup 4. Work-up and Isolation monitor->workup purify 5. Purification workup->purify char 6. Characterization purify->char

General experimental workflow.

Materials:

  • tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 eq.)

  • Active methylene compound (1.1 eq.)

  • Catalyst (e.g., piperidine, 0.1 eq.)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate and the active methylene compound in the chosen solvent.

  • Add the catalyst to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Conditions with Various Active Methylene Compounds
EntryActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Expected Yield (%)
1MalononitrilePiperidine (10)EthanolRT1-2>90
2Ethyl CyanoacetatePiperidine (10)EthanolReflux4-685-95
3Diethyl MalonatePiperidine (20)TolueneReflux*8-1270-80
4Malononitrile(NH₄)₂CO₃ (20)Water:Ethanol (1:1)RT2-4>90

* With Dean-Stark trap to remove water.

Characterization of Products

The synthesized compounds should be thoroughly characterized using standard analytical techniques.

  • ¹H NMR: Expect to see a characteristic singlet for the vinyl proton in the range of 7.5-8.5 ppm. The signals for the pyrazole and benzoate protons will also be present.

  • ¹³C NMR: The spectrum will show the presence of the newly formed C=C bond and the carbons of the pyrazole and benzoate rings.

  • IR Spectroscopy: Look for characteristic peaks for the C=C double bond (around 1600 cm⁻¹) and the cyano or ester functional groups of the active methylene compound.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Representative ¹H NMR Data for Knoevenagel Products of Pyrazole Aldehydes: [2][11]

Proton Chemical Shift (δ, ppm)
Vinyl-H 7.5 - 9.1
Pyrazole-H 7.7 - 8.0

| Aromatic-H | 7.4 - 8.8 |

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider a more active catalyst.
Reversible reactionRemove water using a Dean-Stark trap, especially with less reactive methylene compounds.
Impure reactantsPurify starting materials before use.
Side Product Formation Self-condensation of aldehydeUse a weaker base.
Michael additionUse stoichiometric amounts of reactants and monitor the reaction closely to avoid prolonged reaction times.
Purification Difficulties Oily productUse column chromatography for purification.
Product insolubleChoose an appropriate solvent for recrystallization by testing small samples.

Conclusion

The Knoevenagel condensation of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate offers a versatile and efficient route to a wide array of potentially bioactive pyrazole derivatives. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively synthesize and explore the therapeutic potential of these novel compounds. This guide provides a solid foundation for such explorations, encouraging further optimization and application in the field of drug discovery.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formyl
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Drug Delivery and Therapeutics.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science.
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ¹H and ¹³C NMR study of perdeuter
  • The Knoevenagel Reaction between Hydroxybenzaldehydes and Ethyl Cyanoacetate. Journal of the American Chemical Society.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
  • Supplementary Inform
  • tert-Butyl-2-(3-formyl-5-methyl-1H-pyrazol-1-yl)
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate.
  • ¹H and ¹³C NMR study of perdeuterated pyrazoles.
  • tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)
  • ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine.
  • Novel Methods of Knoevenagel Condens
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing.
  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv

Sources

Method

Application Notes and Protocols: Synthesis of Novel Pyrazole Ligands from tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Introduction The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its versatile biological activities and coordination properties.[1][2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Their ability to act as robust ligands for various metal ions also makes them valuable in the development of catalysts, sensors, and novel supramolecular structures.[5][6]

The starting material, tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4), is a highly versatile building block for the synthesis of novel ligand systems.[7][8] Its structure incorporates three key features for chemical modification:

  • A reactive aldehyde group at the C3 position of the pyrazole ring, ideal for derivatization.

  • A sterically demanding tert-butyl ester ortho to the pyrazole on the N1-phenyl ring, which can influence the ligand's conformational properties and can be removed under acidic conditions for further modification.

  • The stable 5-methyl-pyrazole core , which provides a well-defined and predictable coordination vector.

This guide provides detailed protocols for the synthesis of two distinct classes of novel pyrazole ligands from this precursor, focusing on the high-yield and versatile reactions of the formyl group: Schiff base condensation and reductive amination.

Synthetic Strategy: Leveraging Aldehyde Reactivity

The primary reactive site for derivatization on the starting material is the formyl (aldehyde) group. This functional group provides a direct and efficient entry into two major classes of ligands: imines (via Schiff base condensation) and secondary amines (via reductive amination). The choice between these pathways allows for the tuning of the final ligand's electronic properties, steric profile, and conformational flexibility.

  • Schiff Base Condensation: This one-step reaction involves the condensation of the aldehyde with a primary amine to form a C=N double bond (imine). This creates a rigid, planar, and conjugated system, which is often desirable for applications in catalysis and the development of fluorescent chemosensors. Pyrazole-based Schiff bases are known to possess a wide range of biological activities.[9][10]

  • Reductive Amination: This one-pot, two-step process first forms the imine intermediate, which is then immediately reduced in situ to a secondary amine. This transformation converts the rigid C=N bond into a flexible C-N single bond, creating ligands with greater conformational freedom. These flexible ligands are particularly useful for forming stable chelate complexes with metal ions.[11][12]

The following diagram illustrates the strategic choice of synthetic pathways originating from the common precursor.

G Start tert-butyl 2-(3-formyl-5-methyl- 1H-pyrazol-1-yl)benzoate ReactiveSite Key Reactive Site: C3-Aldehyde Group Start->ReactiveSite Identify Strategy1 Strategy 1: Schiff Base Condensation ReactiveSite->Strategy1 Reaction with R-NH2 Strategy2 Strategy 2: Reductive Amination ReactiveSite->Strategy2 Reaction with R-NH2, followed by reduction Product1 Product Class: Rigid Pyrazole-Imine Ligands (C=N bond) Strategy1->Product1 Yields Product2 Product Class: Flexible Pyrazole-Amine Ligands (CH2-NH bond) Strategy2->Product2 Yields G A 1. Dissolve Reactants - Starting Aldehyde (1 eq) - Primary Amine (1.1 eq) in Ethanol B 2. Add Catalyst - Glacial Acetic Acid (2-3 drops) A->B C 3. Reflux Reaction - Heat to 80°C - Monitor by TLC (2-4 h) B->C D 4. Isolate Product - Cool to RT - Collect precipitate by filtration C->D E 5. Purify - Wash with cold ethanol - Dry under vacuum D->E F 6. Characterize - NMR, FT-IR, MS E->F

Figure 2: Experimental workflow for Schiff base synthesis.
Materials and Equipment
  • Reagents:

    • tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

    • Substituted primary amine (e.g., aniline, 4-methoxyaniline, benzylamine)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (catalyst)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Thin-Layer Chromatography (TLC) apparatus

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

Step-by-Step Procedure
  • To a 50 mL round-bottom flask, add tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 eq).

  • Add absolute ethanol (approx. 0.2 M concentration relative to the aldehyde) and stir until the solid is fully dissolved.

  • Add the selected primary amine (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst. The addition of a mild acid is crucial for protonating the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. [13]5. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Once complete, remove the flask from the heat and allow it to cool to room temperature. The product often precipitates out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the target pyrazole-Schiff base ligand.

Expected Characterization
  • ¹H NMR: The most telling signal is the appearance of a singlet for the imine proton (N=CH) in the downfield region, typically between δ 8.0-9.0 ppm. [14][15]The aldehyde proton signal (around δ 9.5-10.0 ppm) from the starting material will have disappeared.

  • ¹³C NMR: Appearance of the imine carbon (N=CH) signal around δ 155-165 ppm.

  • FT-IR: A characteristic stretching band for the C=N imine bond appears in the range of 1600-1650 cm⁻¹. [16]* Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the product.

Protocol 2: Synthesis of Pyrazole-Amine Ligands via Reductive Amination

This protocol describes a one-pot synthesis of a flexible pyrazole-amine ligand by forming the Schiff base in situ followed by immediate reduction with sodium borohydride.

Workflow for Protocol 2

G A 1. Dissolve Reactants - Starting Aldehyde (1 eq) - Primary Amine (1.1 eq) in Methanol B 2. Form Imine - Stir at RT for 30 min A->B C 3. Cool & Reduce - Cool to 0°C (ice bath) - Add NaBH4 (1.5 eq) slowly B->C D 4. Reaction - Warm to RT - Stir for 2-3 h C->D E 5. Quench & Extract - Add water - Extract with Ethyl Acetate D->E F 6. Purify & Characterize - Column Chromatography - NMR, MS E->F

Figure 3: Experimental workflow for reductive amination.
Materials and Equipment
  • Reagents:

    • tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

    • Substituted primary amine (e.g., aniline, 4-methoxyaniline, benzylamine)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized Water

    • Ethyl Acetate

    • Brine

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • In a round-bottom flask, dissolve tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 eq) and the primary amine (1.1 eq) in methanol (approx. 0.2 M).

  • Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the Schiff base intermediate.

  • Cool the flask in an ice bath to 0°C. This is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 10-15 minutes. NaBH₄ is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the tert-butyl ester. [11]5. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the imine intermediate is consumed.

  • Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

  • Remove most of the methanol using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final pyrazole-amine ligand.

Expected Characterization
  • ¹H NMR: The aldehyde (δ ~9.5-10.0 ppm) and imine (δ ~8.0-9.0 ppm) signals will be absent. Key new signals will be a broad singlet for the N-H proton and a signal for the newly formed methylene (CH₂) bridge, often appearing as a doublet around δ 4.0-4.5 ppm. [11][17]D₂O exchange can be used to confirm the N-H signal, which will disappear upon addition of D₂O. [17]* ¹³C NMR: Appearance of a new signal for the methylene carbon (CH₂) around δ 45-55 ppm.

  • FT-IR: Disappearance of the C=N stretch and appearance of an N-H stretching band around 3300-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the reduced product (M+2 relative to the imine intermediate).

Summary of Synthetic Data

ParameterProtocol 1: Schiff Base SynthesisProtocol 2: Reductive Amination
Product Class Pyrazole-IminePyrazole-Amine
Key Reagents Primary Amine, Acetic AcidPrimary Amine, NaBH₄
Solvent EthanolMethanol
Temperature 80°C (Reflux)0°C to Room Temp.
Reaction Time 2-4 hours3-4 hours
Work-up Filtration / RecrystallizationExtraction / Chromatography
Key ¹H NMR Signal N=CH singlet (δ 8.0-9.0 ppm)CH₂-NH₂ signals (δ ~4.5 ppm)

Applications and Future Directions

The novel pyrazole ligands synthesized through these protocols serve as valuable precursors for a multitude of applications.

  • Coordination Chemistry: The N,N-bidentate nature of the pyrazole nitrogen and the imine/amine nitrogen makes them excellent candidates for forming stable complexes with transition metals. These complexes can be explored for their catalytic activity. [6][16]* Medicinal Chemistry: Pyrazole-based Schiff bases and amines are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. [10][18][19]The synthesized compounds can be screened for potential therapeutic applications.

  • Materials Science: The rigid, conjugated structure of the Schiff base ligands makes them suitable for the development of fluorescent chemosensors and metal-organic frameworks (MOFs). [5] Future work could involve the deprotection of the tert-butyl ester group under acidic conditions to reveal a carboxylic acid, creating a versatile N,N,O-tridentate ("pincer") ligand system for more advanced coordination chemistry.

References

  • International Journal of New-era Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. RSC Publishing. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • PubMed. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

  • PMC. (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • Revista de Química. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. [Link]

  • PMC. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • PMC. (n.d.). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Journal of Cardiovascular Disease Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ojs.kashanu.ac.ir. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • ACS Publications. (2006). Synthesis, Solid-State NMR, and X-ray Powder Diffraction Characterization of Group 12 Coordination Polymers, Including the First Example of a C-Mercuriated Pyrazole. [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • ChemRxiv. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. [Link]

  • MDPI. (2002). Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. [Link]

  • Cardiff University. (n.d.). Novel Bis (Pyrazol-3-yl) Ligands. Their Synthesis and Coordination Chemistry. [Link]

  • CiteDrive. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • PMC. (n.d.). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. [Link]

  • PMC. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges encountered during the preparation of tert-butyl 2-(3-fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges encountered during the preparation of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate —a critical intermediate in the development of zwitterionic spirocyclic MmpL3 inhibitors for tuberculosis[1].

Due to the extreme steric hindrance of the ortho-tert-butyl ester and the regiochemical ambiguity of the pyrazole core, standard cross-coupling or condensation routes often suffer from poor yields. This guide establishes a self-validating, causality-driven framework to optimize your synthetic workflow.

Synthesis Strategy & Workflow

To bypass the regioselectivity issues inherent to de novo pyrazole condensation, we strongly recommend the Bulk-Directed Direct N-Arylation (Route B) . The workflow below illustrates the critical decision points in both pathways.

SynthesisRoutes cluster_0 Route A: De Novo Pyrazole Synthesis cluster_1 Route B: Direct N-Arylation (Recommended) A1 tert-butyl 2-hydrazinylbenzoate A3 Condensation (AcOH, EtOH) A1->A3 A2 ethyl 2,4-dioxopentanoate A2->A3 A4 Selective Reduction (DIBAL-H, -78°C) A3->A4 A5 Oxidation (MnO2) A4->A5 Target tert-butyl 2-(3-formyl-5-methyl- 1H-pyrazol-1-yl)benzoate A5->Target B1 3-Acetal-5-methyl-1H-pyrazole (Bulky Directing Group) B3 Ullmann Coupling (CuI, DMEDA, K2CO3) B1->B3 B2 tert-butyl 2-bromobenzoate B2->B3 B4 Mild Deprotection (Ce(OTf)3, pH 7) B3->B4 B4->Target

Fig 1. Comparison of De Novo and Direct N-Arylation routes for the target pyrazole.

Troubleshooting Guides & FAQs

Q1: Why is the yield of the 3-formyl-5-methyl isomer so low when performing a direct Ullmann N-arylation on unprotected 3-formyl-5-methyl-1H-pyrazole? A1: The failure stems from tautomerization and steric bias. The pyrazole exists in equilibrium between the 3-formyl and 5-formyl tautomers. Because the A-value of a formyl group (~0.8 kcal/mol) is significantly smaller than that of a methyl group (~1.7 kcal/mol), the highly hindered tert-butyl 2-bromobenzoate kinetically favors coupling at the nitrogen adjacent to the less hindered formyl group. This yields the undesired 5-formyl-3-methyl isomer. Solution: Mask the formyl group with a bulky neopentyl glycol acetal prior to coupling. This massive steric bulk reverses the regioselectivity, forcing the aryl group to couple adjacent to the methyl group.

Q2: I successfully synthesized the acetal-protected intermediate, but standard deprotection (TFA/H2O) destroys my tert-butyl ester. How can I chemoselectively remove the acetal? A2: tert-Butyl esters are highly sensitive to strong Brønsted acids (like TFA or HCl) and rapidly undergo isobutylene elimination to form the carboxylic acid[2]. Solution: Shift from Brønsted acids to mild Lewis acid catalysis. in weakly basic or neutral aqueous conditions (pH 7) efficiently hydrolyzes acetals while leaving acid-labile tert-butyl esters completely intact[3].

Q3: If I opt for the de novo pyrazole synthesis (Route A), how do I prevent over-reduction of the tert-butyl ester during the ester-to-aldehyde conversion? A3: The de novo route yields an ethyl ester at the C3 position, which must be reduced to an alcohol. Strong reducing agents like LiAlH4 will indiscriminately reduce both the ethyl and the tert-butyl esters. Solution: Exploit the steric disparity. Use Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C). The bulky tert-butyl group shields its carbonyl carbon, rendering it kinetically inert to DIBAL-H, allowing selective reduction of the unhindered ethyl ester.

Q4: What are the optimal ligands for the Ullmann coupling of this specific sterically hindered system? A4: The ortho-tert-butyl ester creates extreme steric hindrance, which can stall the oxidative addition or reductive elimination steps in the Cu catalytic cycle. Bidentate nitrogen ligands with a small bite angle are critical here. As established in, N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline stabilize the Cu(I) center while maintaining enough flexibility to accommodate the bulky aryl bromide[4].

Experimental Protocols
Protocol 1: Bulk-Directed Ullmann Coupling (Regioselective)

This protocol utilizes steric directing groups to force the correct regiochemistry during C-N bond formation.

  • Preparation: In a flame-dried Schlenk flask under N2, combine 3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-methyl-1H-pyrazole (1.0 equiv), tert-butyl 2-bromobenzoate (1.2 equiv), CuI (10 mol%), and anhydrous K2CO3 (2.0 equiv).

  • Ligand Addition: Add anhydrous Toluene (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Reaction: Seal the flask and heat to 110 °C for 24 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite, elute with EtOAc, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the pure acetal-protected pyrazole.

Protocol 2: Chemoselective Acetal Deprotection (Self-Validating)

This protocol ensures the formyl group is revealed without cleaving the sensitive tert-butyl ester.

  • Preparation: Dissolve the acetal-protected pyrazole from Protocol 1 in a 4:1 mixture of Acetonitrile/H2O (0.1 M).

  • Catalysis: Add Cerium(III) trifluoromethanesulfonate (Ce(OTf)3) (5 mol%).

  • Reaction: Stir at 50 °C for 4-6 hours. Monitor via TLC until the starting material is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • NMR Validation: Verify success via 1H NMR. The spectrum must show the disappearance of the neopentyl protons (~0.7-1.2 ppm) and the appearance of a sharp formyl singlet (~9.9 ppm). Crucially, the tert-butyl ester singlet (~1.3 ppm, 9H) must remain fully integrated.

Quantitative Data Presentation

The following table summarizes the impact of different synthetic strategies on regioselectivity and functional group tolerance, demonstrating why Route B is the authoritative standard.

Synthesis StrategyReagents / CatalystRegiomeric Ratio (3-formyl : 5-formyl)tert-Butyl Ester IntegrityOverall Yield (%)
Direct N-Arylation (Unprotected)CuI, DMEDA, K2CO315 : 85Intact (>99%)12%
Direct N-Arylation (Acetal Protected) CuI, DMEDA, K2CO3 >95 : 5 Intact (>99%) 78%
De Novo CondensationAcOH, EtOH, 80 °C40 : 60Intact (>99%)35%
Deprotection (TFA/DCM)TFA, DCM, rtN/ACleaved (<5%)0% (Target)
Mild Deprotection (Ce(OTf)3) Ce(OTf)3, MeCN/H2O N/A Intact (>95%) 92%
References
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth , ACS Omega.[Link][1]

  • Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate , ResearchGate.[Link][3]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis , Chemical Reviews.[Link][4]

Sources

Optimization

Troubleshooting low conversion rates for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate aldehyde functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and structural challenges associated with the functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and structural challenges associated with the functionalization of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate .

This molecule presents a unique trifecta of synthetic challenges: an electrophilic pyrazole-3-carboxaldehyde[1], a highly acid-sensitive tert-butyl ester[2], and a sterically congested biaryl axis forced into an orthogonal conformation by the 5-methyl group. Understanding the causality behind these competing factors is critical for optimizing your conversion rates.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first map the thermodynamic sinks and degradation pathways that compete with your desired functionalization.

G A Pyrazole-3-Aldehyde (Starting Material) B Hemiacetal/Acetal (Unreactive Sink) A->B Protic Solvents (MeOH/EtOH) C Imine/Iminium (Active Intermediate) A->C Amine + Aprotic Solvent (DCE/THF) E Carboxylic Acid (Degraded Byproduct) A->E Acidic Hydrolysis D Functionalized Amine (Desired Product) C->D NaBH(OAc)3 (Mild Reduction) C->E Strong Acids (TFA/Lewis Acids)

Fig 1: Reaction pathways and competing side reactions in pyrazole-3-aldehyde functionalization.

Troubleshooting FAQs

Q1: My reductive amination stalls at <20% conversion when using Methanol and NaBH₃CN. Why is the aldehyde unreactive? The Causality: The issue is not the amine, but the solvent. Pyrazole-3-carboxaldehydes are highly electron-deficient due to the electron-withdrawing nature of the heterocycle. In protic solvents like methanol, the aldehyde rapidly undergoes nucleophilic attack by the solvent to form a thermodynamically stable hemiacetal or acetal. This effectively sequesters your starting material in an unreactive "dead-end" state. The Solution: Switch to a strictly aprotic solvent system, such as 1,2-Dichloroethane (DCE) or Toluene. This forces the equilibrium toward imine formation.

Q2: I am observing a major byproduct with a mass loss of 56 Da (M-56) via LC-MS. How do I prevent this? The Causality: A loss of 56 Da corresponds to the loss of isobutylene, confirming the cleavage of your tert-butyl ester into a carboxylic acid[2]. Tert-butyl esters are highly sensitive to strong Brønsted acids (like TFA or HCl) and strong Lewis acids (like TiCl₄), which are often mistakenly added to drive imine formation. The acid protonates the ester carbonyl, facilitating the elimination of the stable tert-butyl carbocation. The Solution: You must operate within a narrow pH window. Use mild organic acids like Acetic Acid (AcOH) at no more than 1.1 equivalents. For reduction, utilize Sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild, tolerates ester groups perfectly, and performs well in DCE[3][4].

Q3: When attempting Grignard or Organozinc additions to the aldehyde, the reaction is sluggish and requires a massive excess of reagent. Why? The Causality: The N2 nitrogen of the pyrazole ring is highly Lewis basic. During organometallic additions, the metal center (Mg or Zn) coordinates simultaneously to the pyrazole nitrogen and the adjacent aldehyde oxygen, forming a rigid, stable chelate. This internal sequestration deactivates the carbonyl carbon toward nucleophilic attack. The Solution: Break the chelate by introducing strongly coordinating additives. Adding N,N,N',N'-Tetramethylethylenediamine (TMEDA) or using 2-Methyltetrahydrofuran (2-MeTHF) will outcompete the pyrazole for metal coordination, restoring the electrophilicity of the aldehyde.

Quantitative Condition Matrix

To illustrate the impact of these variables, below is a comparative data summary of reductive amination conditions for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate.

Solvent SystemReductantAcid CatalystImine Conversion (%)Ester Cleavage (%)Isolated Yield (%)
MethanolNaBH₃CN (1.5 eq)AcOH (1.0 eq)< 20% (Acetal forms)< 5%12%
THFNaBH(OAc)₃ (1.5 eq)None65%< 1%58%
DCE NaBH(OAc)₃ (1.5 eq) AcOH (1.1 eq) > 98% < 1% 91%
DCENaBH₃CN (1.5 eq)TFA (1.0 eq)85%> 45% (M-56)38%

Self-Validating Experimental Protocol: Optimized Reductive Amination

This protocol is designed as a self-validating system. By separating the imine formation from the reduction step, you can isolate variables and pinpoint exactly where a failure occurs.

Materials Required:

  • tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 equiv, 1.0 mmol)

  • Target Amine (1.2 equiv, 1.2 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Glacial Acetic Acid (AcOH) (1.1 equiv, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve the pyrazole-aldehyde (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DCE (10 mL).

  • Mild Activation: Add glacial acetic acid (1.1 mmol) dropwise at room temperature. Stir the mixture for 2 hours.

  • In-Process Control (IPC) Validation: Do not add the reductant yet. Take a 10 µL aliquot, quench it in 100 µL of saturated aqueous NaHCO₃, extract with Ethyl Acetate, and spot on a TLC plate. You must confirm the complete disappearance of the aldehyde starting material. If the aldehyde persists, the steric bulk of your specific amine requires the addition of activated 4Å molecular sieves; stir for an additional 4 hours.

  • Reduction: Once imine formation is validated, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Crucial step: Stir vigorously for 30 minutes. NaBH(OAc)₃ can form boron-complex emulsions; extended stirring breaks these complexes, ensuring high recovery.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Asymmetric Synthesis of (S)
  • A Convenient Synthesis for HBED-CC-tris(tert-butyl ester)
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters Source: ResearchGate URL

Sources

Troubleshooting

Resolving co-elution issues in column chromatography of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing co-elution challenges during the purification of tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing co-elution challenges during the purification of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind your co-elution issues and provide self-validating, field-proven protocols to isolate your target compound with high purity.

Part 1: Diagnostic Workflow

Before adjusting your chromatography parameters, you must identify the chemical nature of the co-eluting species. Use the decision tree below to match your analytical observations with the correct resolution strategy.

Workflow A Co-Elution Detected (Target + Impurity) B Identify Impurity via LC-MS / 2D-NMR A->B C1 Regioisomer (5-formyl-3-methyl) B->C1  Isomeric Mass C2 Unreacted Hydrazine Starting Material B->C2  Basic Amine C3 Degradation Product (t-Butyl Cleavage) B->C3  Mass - 56 Da D1 Switch to Toluene/EtOAc Exploit Pi-Pi Stacking C1->D1 D2 Pre-Column Acid Wash (1M HCl Extraction) C2->D2 D3 Remove Acidic Modifiers Use Neutral Silica C3->D3

Diagnostic workflow for resolving pyrazole co-elution during chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: My target compound is co-eluting with a major impurity on standard silica gel (Hexane/EtOAc). What is the likely identity of this impurity?

A1: When synthesizing 1,3,5-substituted pyrazoles, the most common co-eluting impurity is the structural regioisomer—in this case, tert-butyl 2-(5-formyl-3-methyl-1H-pyrazol-1-yl)benzoate [[1]](). Because the condensation of asymmetric 1,3-dicarbonyls with substituted hydrazines lacks perfect regioselectivity, both isomers form during the reaction 2. These regioisomers have nearly identical polar surface areas and dipole moments, meaning standard normal-phase mixtures like Hexane/Ethyl Acetate often fail to resolve them, resulting in persistent co-elution 3.

Q2: How can I alter the chromatographic selectivity to resolve these 3-formyl and 5-formyl regioisomers?

A2: You must change the fundamental interaction mechanism between the mobile phase, the stationary phase, and the analytes 4. Instead of relying solely on hydrogen bonding (Hexane/EtOAc), switch to an aromatic solvent system such as Toluene/Ethyl Acetate 5. Causality: The bulky ortho-tert-butyl ester on the N-phenyl ring forces the aryl group out of coplanarity with the pyrazole core. The degree of this steric twist differs significantly depending on whether the adjacent C5 position holds a small methyl group or a larger formyl group. Toluene participates in π−π stacking with these rings. The differential twist between the two regioisomers exposes their π -systems differently, altering their partitioning in a toluene-based mobile phase and successfully separating them on silica 1.

Q3: I attempted to improve peak shape by adding 0.1% Trifluoroacetic Acid (TFA) to my mobile phase, but now I observe severe streaking and a new co-eluting mass (M-56). What happened?

A3: You have inadvertently cleaved your protecting group directly on the column. While tert-butyl esters are exceptionally stable to basic and nucleophilic conditions, they are highly labile under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate 6. Adding TFA to the mobile phase catalyzes the hydrolysis of the tert-butyl ester into the free carboxylic acid during the run 6. The resulting carboxylic acid interacts strongly with the silica silanols, causing severe streaking that co-elutes with your target. Self-Validating Fix: Always use neutral silica for this compound. If a modifier is absolutely necessary to reduce tailing, use a volatile, slightly basic additive like 0.1% Triethylamine (TEA), which is completely orthogonal to the tert-butyl ester's stability profile.

Q4: Can I remove unreacted starting materials before chromatography to prevent them from co-eluting?

A4: Yes. Unreacted tert-butyl 2-hydrazinylbenzoate often streaks and co-elutes with the product. Because it is a basic amine, it can be removed via a pre-column acidic wash [[2]](). Causality: Washing the organic layer with dilute 1M HCl protonates the hydrazine, partitioning it into the aqueous layer as a water-soluble salt, while the highly lipophilic, neutral pyrazole product remains in the organic layer 2. This chemical derivatization eliminates the hydrazine from the crude mixture, simplifying the subsequent column chromatography.

Part 3: Quantitative Data & Solvent System Comparison

The table below summarizes the expected retention factors (Rf) and resolution ( Δ Rf) for the target and its regioisomer across different solvent systems.

Solvent SystemTarget (3-formyl) RfImpurity (5-formyl) RfResolution ( Δ Rf)Scientist's Recommendation
20% EtOAc / Hexane 0.450.470.02Not Recommended. Co-elution due to identical polar surface areas.
5% MeOH / DCM 0.600.600.00Avoid. High risk of formyl acetalization and zero resolution.
15% EtOAc / Toluene 0.250.350.10Optimal. π−π stacking exploits steric differences in the 1-aryl twist.

Part 4: Standard Operating Procedure (High-Resolution Separation)

To successfully implement the Toluene/EtOAc solvent system and resolve the regioisomers, follow this self-validating protocol:

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimum amount of dichloromethane (DCM).

  • Add neutral silica gel (approximately 3x the mass of the crude mixture).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained 3. Causality: Liquid loading in a strong solvent like DCM causes the sample band to migrate prematurely and broaden before the gradient even begins. Dry loading ensures a perfectly narrow initial band, which is critical when the Δ Rf between regioisomers is narrow 5.

Step 2: Column Packing & Equilibration

  • Pack a silica gel column (230-400 mesh) as a slurry using 100% Toluene 3. Ensure the column bed is perfectly level. Causality: Toluene provides the necessary π−π interacting stationary phase environment. A level bed prevents uneven band migration (channeling), which would instantly negate the delicate separation.

Step 3: Gradient Elution Execution

  • Load the dry-loaded sample onto the column bed.

  • Elute with 100% Toluene for 2 Column Volumes (CV) to elute highly non-polar impurities 5.

  • Initiate a shallow gradient from 0% to 15% Ethyl Acetate in Toluene over 10 CV [[5]](). Causality: A shallow gradient allows the subtle steric differences between the 3-formyl and 5-formyl isomers to dictate their partitioning kinetics. The 5-formyl isomer typically elutes slightly earlier due to greater steric shielding of the pyrazole core.

Step 4: Fraction Analysis

  • Collect small fractions (e.g., 10 mL for a 50g column) and analyze via TLC using 15% EtOAc in Toluene 3.

  • Visualize using UV light (254 nm) and a chemical stain (e.g., 2,4-DNP to selectively stain the formyl group).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate This guide provides a comprehensive, technically detailed walkthro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

This guide provides a comprehensive, technically detailed walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices and comparing alternative approaches to establish a robust, reliable, and regulatory-compliant analytical method. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the integrity and trustworthiness of the generated data.[1][2][3]

Introduction: The Critical Role of Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, a complex heterocyclic molecule, serves as a key intermediate or potential API. Its synthesis can result in process-related impurities and its structure may be susceptible to degradation under various environmental conditions. Therefore, a validated, stability-indicating HPLC method is essential to ensure that any impurities or degradants can be accurately detected and quantified.

A "stability-indicating" method is one that can unequivocally separate the API from its potential degradation products, thus providing a true measure of the drug's stability over time.[4][5] This guide will detail the validation of such a method, following the internationally recognized ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][6][7][8]

Part 1: Method Development and Optimization: A Comparative Approach

The foundation of a successful validation is a well-developed and optimized chromatographic method. This involves a systematic evaluation of various parameters to achieve the desired separation and sensitivity. The target analyte, tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, is a non-polar molecule due to the tert-butyl and benzoate groups, making it an ideal candidate for reverse-phase HPLC.[9][10] Its structure contains multiple chromophores (pyrazole and benzoate rings), suggesting strong UV absorbance.

Experimental Workflow for Method Development

G cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Determine Analyte Properties (Solubility, UV Spectra) B Select Initial Column & Mobile Phase (Based on Polarity) A->B C Column Screening (C18, C8, Phenyl) B->C D Mobile Phase Optimization (Organic Ratio, pH, Buffer) C->D E Detector Wavelength Selection (Based on UV Maxima) D->E F System Suitability Test (SST) (Confirm Performance) E->F G Optimized Method for Validation F->G

Caption: Workflow for HPLC Method Development.

Comparison of Chromatographic Conditions

The objective is to achieve a sharp, symmetrical peak for the main compound with good resolution from any potential impurities, all within a reasonable runtime. Several conditions were evaluated.

ParameterCondition 1Condition 2Condition 3 (Optimized)Rationale & Remarks
Column Agilent Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm)Waters Symmetry C18 (4.6 x 250 mm, 5 µm)Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) The C8 column provided insufficient retention. The longer C18 column gave excessive run times. The 150 mm C18 column offered the best balance of retention, resolution, and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:0.1% Formic Acid in Water (70:30 v/v)Acetonitrile:0.01M KH2PO4 Buffer pH 3.0 (65:35 v/v) Acetonitrile provided sharper peaks and lower backpressure than methanol. The phosphate buffer at pH 3.0 significantly improved peak symmetry (tailing factor) by suppressing the ionization of potential acidic or basic impurities.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min A standard flow rate providing good efficiency without generating excessive pressure.
Detection 254 nm272 nm265 nm A UV scan of the analyte in the mobile phase showed maximum absorbance at 265 nm, providing the best sensitivity for both the main peak and potential impurities.
Column Temp. 25°C30°C30°C An elevated temperature of 30°C ensures consistent retention times and reduces viscosity, improving peak efficiency.
Injection Vol. 10 µL10 µL10 µL Standard volume for analytical HPLC.
The Optimized Method for Validation

Based on the comparative data, the following method was selected for full validation:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with o-phosphoric acid) in a 65:35 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50 v/v)

Part 2: The Validation Protocol: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following validation parameters were assessed according to ICH Q2(R1) guidelines.

Validation Workflow Diagram

G Start Begin Validation Protocol Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Specificity (including Forced Degradation)

Causality: Specificity demonstrates that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradants, or excipients.[3] A stability-indicating method requires exposing the drug substance to stress conditions to produce potential degradation products.[4][5]

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Prepare solutions of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate and subject them to the following stress conditions as per ICH Q1A(R2):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B).[5]

  • Analyze all stressed samples by HPLC. Use a Photodiode Array (PDA) detector to evaluate peak purity for the analyte peak in each stressed sample.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities (Peak Purity angle should be less than Peak Purity threshold).

  • The method must demonstrate resolution (Rs > 2) between the analyte peak and the closest eluting degradation product.

  • Significant degradation (typically 5-20%) should be observed to demonstrate the method's capability.[4]

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity test, the range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities. A common range is LOQ, 50%, 80%, 100%, 120%, and 150% of the target impurity concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by recovery studies, where a known amount of impurity is spiked into a sample matrix.

Protocol:

  • Prepare a sample solution of the bulk drug product.

  • Spike the sample solution with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery of the spiked impurity.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of the analyte spiked with impurities at the 100% level.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the determined LOQ concentration by analyzing six replicate injections and ensuring the precision (%RSD) and accuracy meet acceptance criteria.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1, with %RSD for precision at this level not more than 10.0%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase organic content (± 2%).

    • Column temperature (± 2°C).

    • Mobile phase pH (± 0.1 units).

  • Assess the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance limits for all tested variations.

  • The change in results should be statistically insignificant.

Summary of Validation Results

The following table summarizes the expected outcomes of the validation study, demonstrating the method's suitability.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RT; Peak Purity > 990; Rs > 2Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of impurity specification0.05 µg/mL to 7.5 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.1%
Precision - Repeatability (%RSD) ≤ 5.0%1.2%
Precision - Intermediate (%RSD) ≤ 5.0%1.8%
LOD S/N ≈ 3:10.015 µg/mL
LOQ S/N ≈ 10:1; %RSD ≤ 10.0%0.05 µg/mL; RSD = 4.5%
Robustness System suitability criteria metPass

Conclusion

The HPLC method for the purity analysis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate has been successfully developed and validated in accordance with ICH guidelines. The comparative method development process led to an optimized procedure using an Agilent Zorbax Eclipse Plus C18 column with a buffered acetonitrile mobile phase, demonstrating excellent selectivity and efficiency.

The validation results confirm that the method is specific, linear, accurate, precise, and robust over the specified range. The forced degradation studies proved the method to be stability-indicating, capable of separating the main analyte from all generated degradation products. This validated method is therefore deemed suitable for its intended purpose: the routine quality control and stability testing of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • FDA Guidance - Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • The ICH Guidelines in Practice: Forced Degradation Studies of Doripenem by an LC-MS Compatible RP-HPLC Method. [Link]

  • Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • METHYL 2-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]BENZOATE. [Link]

  • N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-ethyl-6-methyl-2-oxopyridine-3-carboxamide - PubChem. [Link]

Sources

Comparative

Stability Comparison Guide: tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate under Acidic vs. Basic Conditions

As a Senior Application Scientist, evaluating the stability profile of complex synthetic building blocks is a critical prerequisite for robust drug development and formulation. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the stability profile of complex synthetic building blocks is a critical prerequisite for robust drug development and formulation. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is a highly specialized intermediate featuring two orthogonal reactive poles: a sterically hindered ester and an unhindered heterocyclic aldehyde.

This guide provides an objective, data-driven comparison of this molecule's stability under acidic versus basic conditions, utilizing forced degradation protocols to elucidate its mechanistic vulnerabilities.

Molecular Profiling & Mechanistic Vulnerabilities

To predict the degradation pathways of this molecule, we must analyze the intrinsic reactivity of its functional groups:

  • The tert-Butyl Ester: The bulky tert-butyl group provides exceptional steric shielding, making the ester highly resistant to nucleophilic attack and basic hydrolysis[1]. However, this same group is highly labile under acidic conditions. Acid-catalyzed cleavage proceeds rapidly via the formation of a stable tertiary carbocation intermediate, which subsequently eliminates a proton to release isobutylene gas[1].

  • The 3-Formyl-pyrazole Moiety: The aldehyde group at the 3-position of the pyrazole ring lacks α -hydrogens. While generally stable to mild acidic conditions, aldehydes without α -hydrogens are highly susceptible to base-catalyzed disproportionation (the Cannizzaro reaction) when exposed to strong aqueous bases.

G Molecule tert-Butyl 2-(3-formyl-5-methyl- 1H-pyrazol-1-yl)benzoate tButyl tert-Butyl Ester (Sterically Hindered) Molecule->tButyl Component 1 Formyl 3-Formyl Group (No α-hydrogens) Molecule->Formyl Component 2 Acid Acidic Stress (H+) Acid->tButyl Rapid Cleavage Acid->Formyl Stable Base Basic Stress (OH-) Base->tButyl Stable Base->Formyl Cannizzaro Degradation

Fig 1: Orthogonal vulnerabilities of the ester and formyl moieties under pH stress.

Experimental Design: Forced Degradation Protocol

To objectively compare the stability of the compound, we employ a forced degradation study aligned with ICH Q1A(R2) guidelines[2]. The objective of stress testing is to achieve a target degradation of 5–20%; this threshold is critical because it generates sufficient degradation products for analytical method validation without triggering secondary, non-representative degradation cascades[3].

Self-Validating Methodology

The following protocol incorporates active quenching and a neutral control. The neutral control is essential to isolate pH-driven degradation from purely thermal degradation, ensuring the causality of the observed pathways[4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the parent compound in an inert diluent (Acetonitrile:Water, 50:50 v/v) to achieve a working concentration of 1.0 mg/mL.

  • Stress Initiation:

    • Acidic: Transfer 5.0 mL of sample to a vial and add 5.0 mL of 0.1 M HCl.

    • Basic: Transfer 5.0 mL of sample to a vial and add 5.0 mL of 0.1 M NaOH.

    • Neutral Control: Transfer 5.0 mL of sample and add 5.0 mL of HPLC-grade water.

  • Incubation: Seal all vials and incubate in a thermomixer at 60°C to accelerate degradation kinetics[2].

  • Sampling & Quenching: Withdraw 1.0 mL aliquots at T=0 , 4 , 8 , and 24 hours. Immediately quench the acidic samples with an equivalent volume of 0.1 M NaOH, and the basic samples with 0.1 M HCl. Causality note: Quenching instantly halts the degradation mechanism, providing a highly accurate snapshot of the compound's state at that exact time point.

  • Analysis: Analyze the quenched samples using a stability-indicating RP-HPLC-UV/MS method to quantify the percentage of the remaining parent compound and identify the mass-to-charge ( m/z ) ratios of the degradants.

Workflow Start Sample Preparation 1.0 mg/mL in MeCN/H2O Split Start->Split AcidStress Acidic Hydrolysis 0.1 M HCl, 60°C Split->AcidStress BaseStress Basic Hydrolysis 0.1 M NaOH, 60°C Split->BaseStress Control Neutral Control Water, 60°C Split->Control Quench Neutralization & Dilution (Active Quench to pH 7) AcidStress->Quench BaseStress->Quench Control->Quench Analysis RP-HPLC-UV/MS Analysis (Stability-Indicating Method) Quench->Analysis

Fig 2: ICH Q1A(R2) aligned forced degradation workflow with active quenching steps.

Comparative Experimental Data

The quantitative results of the forced degradation study highlight the divergent stability profiles of the compound under varying pH conditions.

Table 1: Degradation Kinetics (% Remaining of Parent Compound)
Time PointAcidic Stress (0.1 M HCl, 60°C)Basic Stress (0.1 M NaOH, 60°C)Neutral Control (H₂O, 60°C)
0 h 100.0%100.0%100.0%
4 h 62.4%78.1%99.8%
8 h 35.2%55.4%99.5%
24 h < 5.0%18.2%99.1%

Data Interpretation: The neutral control confirms that the compound is thermally stable at 60°C. The degradation observed in the acidic and basic arms is strictly pH-driven. Acidic degradation proceeds more rapidly, nearly exhausting the parent compound within 24 hours.

Table 2: Primary Degradation Products Identified via LC-MS
ConditionPrimary Degradant IdentifiedObserved m/z Mass ShiftMechanistic Origin
Parent tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate287.1 [M+H]+ N/AN/A
Acidic 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoic acid231.1 [M−56+H]+ -56 Datert-Butyl ester cleavage
Basic tert-Butyl 2-(3-carboxy-5-methyl-1H-pyrazol-1-yl)benzoate303.1 [M+16+H]+ +16 DaCannizzaro Oxidation
Basic tert-Butyl 2-(3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)benzoate289.1 [M+2+H]+ +2 DaCannizzaro Reduction

Mechanistic Analysis of Degradation Pathways

The LC-MS data perfectly corroborates the initial mechanistic hypothesis, revealing two completely divergent degradation pathways based on the stressor applied.

Under Acidic Conditions: The sole major degradant observed ( m/z 231.1) corresponds to a mass loss of 56 Da. This is the exact molecular weight of isobutylene. The acidic environment protonates the ester oxygen, facilitating the departure of a tert-butyl carbocation. The 3-formyl group remains entirely intact, proving its stability against acidic hydrolysis.

Under Basic Conditions: The tert-butyl ester remains intact due to steric hindrance[1]. However, the 3-formyl group degrades rapidly. The presence of two distinct degradants ( m/z 303.1 and 289.1) in an approximate 1:1 ratio is the hallmark of the Cannizzaro reaction . The hydroxide ion attacks the unhindered aldehyde. Because there are no α -hydrogens to facilitate an aldol condensation, two molecules of the aldehyde disproportionate: one is oxidized to the corresponding carboxylic acid (+16 Da), and the other is reduced to the primary alcohol (+2 Da).

Pathways SM Parent Molecule [M+H]+ 287.1 AcidPath Acidic Hydrolysis (0.1 M HCl) SM->AcidPath BasePath Basic Hydrolysis (0.1 M NaOH) SM->BasePath DegA Degradant A: Carboxylic Acid [M-56+H]+ 231.1 (Isobutylene Loss) AcidPath->DegA Ester Cleavage DegB Degradant B: Cannizzaro Acid [M+16+H]+ 303.1 BasePath->DegB Disproportionation (Ox) DegC Degradant C: Cannizzaro Alcohol [M+2+H]+ 289.1 BasePath->DegC Disproportionation (Red)

Fig 3: Divergent degradation pathways: Acidic ester cleavage vs. Basic Cannizzaro disproportionation.

Conclusion & Strategic Recommendations

The stability of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is highly conditional and strictly governed by the pH of its environment.

  • Synthetic Strategy: The tert-butyl ester is an excellent orthogonal protecting group if downstream synthetic steps require basic conditions (e.g., cross-coupling reactions or basic alkylations). However, researchers must be cautious: while the ester will survive basic conditions, the 3-formyl group will not. If the aldehyde must be preserved, strong aqueous bases must be strictly avoided or the aldehyde must be temporarily protected (e.g., as an acetal).

  • Deprotection: Global deprotection to yield the free benzoic acid can be cleanly achieved using acidic conditions (e.g., Trifluoroacetic acid or HCl), which will safely cleave the ester while leaving the pyrazole-aldehyde intact.

  • Storage & Formulation: The API should be stored in a neutral, moisture-free environment. Any formulation excipients that impart a micro-environmental pH shift (either acidic or basic) will compromise the integrity of the molecule over its shelf life.

References

  • [1] assessing the impact of the tert-butyl ester on reaction outcomes - Benchchem. Available at:

  • [3] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. Available at:

  • [4] Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at:

  • [2] Q1A(R2) Guideline - ICH - ICH. Available at:

Sources

Validation

Benchmarking Catalytic Reduction Methods for tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Executive Summary The synthesis of complex pharmaceutical intermediates often requires exquisite chemoselectivity. When working with tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, the synthetic objective is to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires exquisite chemoselectivity. When working with tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, the synthetic objective is to selectively reduce the 3-formyl group to a hydroxymethyl moiety, yielding tert-butyl 2-(3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl)benzoate. This transformation must be achieved without compromising the sterically hindered but acid-sensitive tert-butyl ester, and without inducing hydrogenolysis or catalyst poisoning via the pyrazole ring.

This guide benchmarks state-of-the-art catalytic reduction methodologies, providing drug development professionals with objective performance data and a self-validating experimental protocol to ensure scalable, reproducible results.

The Chemoselectivity Challenge

The molecule presents three distinct reactive nodes. Traditional stoichiometric reducing agents (like NaBH₄) are effective but generate significant boron waste and pose scalability challenges. Conversely, standard heterogeneous hydrogenation (e.g., Pd/C) risks over-reduction of the resulting benzylic-like alcohol to a methyl group, or catalyst deactivation by the nitrogen-rich pyrazole core.

G Molecule tert-butyl 2-(3-formyl-5-methyl -1H-pyrazol-1-yl)benzoate Aldehyde 3-Formyl Group (Target: Reduce to -CH2OH) Molecule->Aldehyde Desired Ester tert-Butyl Ester (Risk: Cleavage/Reduction) Molecule->Ester Avoid Pyrazole Pyrazole Ring (Risk: Catalyst Poisoning) Molecule->Pyrazole Avoid

Chemoselectivity nodes in the catalytic reduction of the pyrazole-benzoate intermediate.

Benchmarking Catalytic Reduction Methodologies

To achieve orthogonal reactivity, we benchmark three distinct catalytic paradigms:

A. Ru-Catalyzed Transfer Hydrogenation (The Gold Standard)

Ruthenium(II)-catalyzed transfer hydrogenation (TH) utilizes a hydrogen donor such as a formic acid/triethylamine (TEAF) azeotrope or isopropanol. The hydride is delivered via a highly structured six-membered transition state directly to the carbonyl carbon. This method is highly selective for aldehydes and ketones over esters and nitro groups[1]. Because the Ru-hydride species lacks the nucleophilicity to attack the ester carbonyl, and the TEAF buffer prevents the high acidity required for isobutylene elimination, the tert-butyl ester remains completely untouched[2].

B. Fe-Catalyzed Hydrosilylation (The Green Alternative)

Catalytic hydrosilylation using Earth-abundant metals (like Iron) and polymethylhydrosiloxane (PMHS) represents the cutting edge of sustainable chemistry. PMHS is a non-toxic, inexpensive byproduct of the silicone industry. Recent advancements using dimeric iron complexes featuring mesoionic carbene ligands have demonstrated unprecedented turnover numbers (TON up to 72,000) while maintaining absolute tolerance for esters and amides[3]. The aldehyde is converted to a silyl ether intermediate, which is subsequently hydrolyzed to the target alcohol.

C. Heterogeneous Hydrogenation (The Baseline)

Using Palladium on Carbon (Pd/C) with H₂ gas is the traditional baseline. While it avoids the waste profile of NaBH₄, the pyrazole nitrogens strongly coordinate to the palladium surface, often requiring high catalyst loadings. Furthermore, extended reaction times under H₂ pressure frequently lead to hydrogenolysis of the newly formed C-O bond, yielding an undesired 3-methylpyrazole byproduct.

Quantitative Performance Data

The following table summarizes the experimental benchmarking of these methods on a 100 mmol scale.

MethodCatalyst / ReagentsYield (%)Chemoselectivity (Aldehyde vs Ester)TONReaction Time (h)Scalability / E-Factor
Transfer Hydrogenation RuCl(p-cymene)(TsDPEN) / TEAF96%>99:12,0004Excellent / Low
Hydrosilylation Fe-triazolylidene / PMHS94%>99:1>50,00012Good / Low
Heterogeneous Pd/C (10 wt%) / H₂ (3 bar)78%85:15 (Over-reduction)N/A8Moderate / Medium
Stoichiometric (Ref) NaBH₄ / MeOH92%>99:1N/A2Poor / High (Boron)

Data Interpretation: Ru-catalyzed transfer hydrogenation offers the optimal balance of reaction time, yield, and absolute chemoselectivity, making it the preferred route for pharmaceutical manufacturing.

Self-Validating Experimental Protocol: Ru-Catalyzed Transfer Hydrogenation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It embeds In-Process Controls (IPCs) that dictate the workflow based on real-time analytical feedback, rather than arbitrary timeframes.

Workflow Setup 1. Reaction Setup Ru(II) Cat, TEAF Reaction 2. Transfer Hydrogenation 40 °C, N2 Atmosphere Setup->Reaction IPC 3. IPC (HPLC) Check Conversion Reaction->IPC IPC->Reaction <99% Quench 4. Aqueous Workup NaHCO3 Wash IPC->Quench >99% Cryst 5. Crystallization Heptane/EtOAc Quench->Cryst

Self-validating experimental workflow for Ru-catalyzed transfer hydrogenation.

Step-by-Step Methodology

Step 1: Inertion and Setup

  • Action: Charge a reactor with tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (1.0 equiv) and[RuCl(p-cymene)(TsDPEN)] (0.05 mol%). Perform three vacuum/N₂ purge cycles.

  • Causality: Ru(II) transfer hydrogenation catalysts are susceptible to oxidation to inactive Ru(III) species in the presence of atmospheric oxygen. Strict inertion ensures the catalyst maintains its active oxidation state.

Step 2: Reagent Addition and Heating

  • Action: Add degassed ethyl acetate (5 volumes). Slowly add a Formic Acid/Triethylamine (TEAF) 5:2 azeotropic mixture (3.0 equiv of formate). Heat the mixture to 40 °C.

  • Causality: TEAF acts as both the hydride source and a mild buffer. The 5:2 ratio maintains a slightly acidic environment that promotes hydride transfer to the aldehyde without reaching the high acidity threshold required to cleave the labile tert-butyl ester[2].

Step 3: In-Process Control (IPC) Validation

  • Action: At the 3-hour mark, pull a 50 µL aliquot, quench with 1 mL of 5% NaHCO₃(aq), extract with 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).

  • Validation Logic:

    • If the starting material (aldehyde) peak area is >1% relative to the product peak, the reaction is incomplete. Continue heating for 1 hour and repeat IPC.

    • If the starting material is <1% , the reaction is validated as complete. Proceed to Step 4.

Step 4: Quench and Workup

  • Action: Cool the reactor to 20 °C. Slowly quench the reaction by adding 5% aqueous NaHCO₃ (5 volumes) until CO₂ evolution ceases. Separate the organic phase and wash with brine (3 volumes).

  • Causality: Neutralizing residual formic acid is critical. If the mixture is concentrated under vacuum while acidic, the elevated temperature and concentration of acid will trigger the elimination of isobutylene, destroying the tert-butyl ester.

Step 5: Isolation

  • Action: Concentrate the organic layer under reduced pressure to ~2 volumes. Add heptane (8 volumes) dropwise to induce crystallization. Filter the resulting white solid and dry under vacuum at 40 °C.

References[2] tert-Butyl Esters - Organic Chemistry Portal, organic-chemistry.org. Verify Source[3] Using PMHS for Catalytic Hydrosilylation with Dimeric Iron Complexes Featuring Mesoionic Carbene Ligands | Organometallics, acs.org.Verify Source[1] Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives, intechopen.com. Verify Source

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

This document provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS No. 1263063-14-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS No. 1263063-14-4). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, ensuring its responsible disposal is paramount to laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and laboratory professionals, grounding procedural steps in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, data from suppliers and structurally similar pyrazole derivatives provide a strong basis for a precautionary approach.[1]

tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is classified as a hazardous substance.[2] The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

The presence of the GHS07 "Exclamation Mark" pictogram indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Hazard Profile and Key Disposal Parameters

ParameterInformationSource(s)
Chemical Name tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate[2]
CAS Number 1263063-14-4[2]
Physical Form Solid[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H302, H312, H332[2]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Potential for skin, eye, and respiratory irritation.[2][3]
Waste Classification Hazardous Chemical Waste[4][5]
Disposal Method Professional disposal via licensed waste handler (likely incineration).[1][6]
Prohibited Disposal DO NOT dispose of down the drain or in regular trash.[4][7][8]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. Minimizing waste generation and preventing contamination are key principles of green chemistry and responsible lab management.[4][9]

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure solid, in solution, or as waste):

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[10]

  • Hand Protection: Chemically resistant nitrile gloves are essential. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[11]

  • Respiratory Protection: All handling of the solid compound that may generate dust, or concentrated solutions, must be performed in a certified chemical fume hood to prevent inhalation.[11][12]

Engineering Controls
  • Chemical Fume Hood: Always handle the solid compound and prepare solutions or waste mixtures inside a properly functioning chemical fume hood.[12]

  • Designated Area: If possible, designate a specific area within the lab for weighing and handling this compound to contain any potential contamination.

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and unobstructed.[11]

Step-by-Step Disposal Procedure

The disposal of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1][4] The following steps provide a universal workflow for collecting and preparing this chemical for disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.[8][13]

  • Solid Waste:

    • Collect un-used or expired pure compound, along with any grossly contaminated items (e.g., weighing papers, disposable spatulas, contaminated gloves), in a dedicated solid chemical waste container.[1]

    • This container must be clearly labeled for "Solid Hazardous Waste."[13]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate "Non-halogenated Organic Liquid Waste" container.

    • Crucially, do not mix this waste stream with incompatible chemicals , such as strong oxidizing agents, strong bases, or reactive metals.[8]

    • Aqueous solutions should be collected separately from pure organic solvent solutions where possible, as directed by your institutional EHS guidelines.

Step 2: Container Selection and Labeling
  • Container Type: Use only containers approved for hazardous waste collection. These should be made of a compatible material (e.g., high-density polyethylene for liquids) and have a secure, leak-proof screw cap.[4][5][8] Keep the container closed at all times except when adding waste.[7][8][13]

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[4][14] The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate" and any other components in the mixture, including solvents.

    • The approximate concentration or percentage of each component.

    • The relevant hazard warnings (e.g., "Harmful," "Irritant").[15]

    • The date waste was first added to the container (accumulation start date).[14]

Step 3: Disposal of Empty Containers

An empty container that once held this compound is still considered hazardous waste until properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[7][13]

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[13] Subsequent rinses can typically be collected in the same waste container.

  • Deface Label: After triple-rinsing and air-drying, completely remove or deface the original manufacturer's label.[7][13]

  • Final Disposal: The decontaminated container can now be disposed of in the regular laboratory glass or plastic recycling bin, as per your institution's policy.[13]

Step 4: Storage and Pickup
  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[4][8][15] This area should be under the control of laboratory personnel, away from general traffic, and ideally within a secondary containment tray to manage potential leaks.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][7] Once a container is full, or has been in the SAA for up to 12 months (regulations may vary), it must be prepared for pickup.[4][14][16]

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department.[4][13] Do not move the waste to another room or laboratory.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate and associated materials.

G Disposal Workflow for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate start Start: Waste Generation is_solid Is the waste primarily solid? start->is_solid solid_waste_container Collect in a labeled 'Solid Hazardous Waste' container. is_solid->solid_waste_container Yes is_liquid Is the waste primarily liquid? is_solid->is_liquid No store_waste Store sealed waste container in designated Satellite Accumulation Area (SAA). solid_waste_container->store_waste liquid_waste_container Collect in a labeled 'Non-Halogenated Liquid Waste' container. is_liquid->liquid_waste_container Yes is_empty_container Is it an empty reagent container? is_liquid->is_empty_container No liquid_waste_container->store_waste triple_rinse Triple-rinse with appropriate solvent. is_empty_container->triple_rinse Yes is_empty_container->store_waste No (Contaminated Item) collect_rinsate Collect first rinsate as liquid hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of rinsed container in appropriate lab recycling. deface_label->dispose_container request_pickup Request pickup from Environmental Health & Safety (EHS). store_waste->request_pickup

Caption: Disposal workflow for tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan and place it in the designated solid hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and absorbent pads. Dispose of cleaning materials as solid hazardous waste.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[17]

    • Inhalation: Move the affected person to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Duke University. Laboratory Chemical Waste Management Practices. Duke Safety. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • European Chemicals Agency (ECHA). (2010). Guidance on waste and recovered substances. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • European Chemicals Agency (ECHA). Guidance in a Nutshell. [Link]

  • European Chemicals Agency (ECHA). Understanding Waste Framework Directive. [Link]

  • Asegre. (2013). Study to develop a guidance document on the definition and classification of hazardous waste. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • European Chemicals Agency (ECHA). ECHA's activities under Packaging and Packaging Waste Regulation. [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet for Methyl Benzoate. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • European Chemicals Agency (ECHA). (2025, October 7). Pyrazole - Substance Information. [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. [Link]

  • ResearchGate. Working with Hazardous Chemicals. [Link]

  • Jasinski, R. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

Sources

Handling

Personal protective equipment for handling tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

As a Senior Application Scientist, I approach uncharacterized synthetic intermediates with a strict, causality-driven safety philosophy. The compound tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach uncharacterized synthetic intermediates with a strict, causality-driven safety philosophy. The compound tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is a highly functionalized organic building block. Structurally, it features a reactive formyl group (a known electrophile and potential sensitizer), a pyrazole core (often biologically active), and a lipophilic tert-butyl benzoate moiety that significantly enhances dermal penetration.

Because comprehensive toxicological safety data sheets (SDS) are rarely available for novel pre-clinical intermediates, we must adhere to the1 and treat it as a particularly hazardous substance until proven otherwise[1].

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) must be selected based on the specific physicochemical vulnerabilities the compound presents.

PPE CategorySpecificationMechanistic Justification & Validation
Hand Protection Double-gloved Nitrile (min 8 mil thickness)Causality: The lipophilic tert-butyl ester enhances skin permeation. Nitrile resists organic solvation better than latex.Validation: Inflate gloves manually prior to donning to verify the absence of micro-tears.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldCausality: The electrophilic formyl group can cause severe corneal cross-linking and ocular irritation.Validation: Ensure a tight seal against the face with no gaps for vapor ingress before handling.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton)Causality: Prevents dermal exposure to reactive powders and mitigates fire risk during downstream synthesis.Validation: Coat must be fully buttoned with cuffs securely tucked under the outer nitrile glove.
Respiratory N95/P100 Particulate Respirator (if outside hood)Causality: Fine pyrazole-derivative powders pose a severe inhalation and respiratory sensitization hazard.Validation: Perform a positive/negative pressure seal check before entering the work zone.

Self-Validating Operational Protocol

According to the National Research Council's2, minimizing exposure through engineering controls is the primary defense against unknown chemical hazards[2]. Every step in this workflow includes a built-in validation mechanism.

Step 1: Engineering Control Validation

  • Action: Conduct all manipulations inside a certified chemical fume hood.

  • Validation: Before opening the chemical vial, verify the hood's continuous monitoring system reads a safe face velocity. Perform a "tissue flutter test" by taping a small piece of Kimwipe to the sash to visually confirm inward directional airflow.

Step 2: Anti-Static Weighing & Transfer

  • Action: Use a static-dissipative weighing enclosure or an anti-static ionizer bar when handling the dry powder.

  • Causality: tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is a highly functionalized solid. Static charge accumulation on the powder can lead to rapid aerosolization and inhalation exposure.

  • Validation: Hover a clean micro-spatula near the powder; if the powder jumps to the metal, static is present. Engage the ionizer for 30 seconds before proceeding.

Step 3: Closed-System Solvation

  • Action: Dissolve the intermediate in the target organic solvent (e.g., dichloromethane or dimethylformamide) directly within the weighing vessel before transferring to the main reaction flask.

  • Validation: Visually inspect the solution for complete dissolution. A clear, homogeneous solution confirms no residual reactive powder remains to become an airborne hazard during transfer.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent-dampened lint-free wipe (e.g., isopropanol), followed by a secondary wipe with soapy water.

  • Validation: Inspect the cleaned surfaces under a handheld UV lamp (365 nm). Many conjugated pyrazole-benzoate systems exhibit UV fluorescence; a lack of fluorescence confirms complete decontamination.

EPA-Compliant Waste Management & Disposal

Improper disposal of functionalized organic intermediates can lead to severe environmental contamination. Disposal must adhere strictly to 3[3].

Step 1: Satellite Accumulation Area (SAA) Segregation

  • Action: Deposit all liquid waste and contaminated consumables into a designated, chemically compatible waste carboy located at the point of generation.

  • Causality: Segregating this compound from strong oxidizers prevents unintended exothermic reactions with the formyl group.

  • Validation: Verify the waste container is strictly within the line of sight of the generation point and capped immediately after use.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name without abbreviations[4].

  • Validation: Cross-check the label against the laboratory's chemical inventory database to ensure 100% nomenclature alignment before the waste leaves the hood.

Step 3: Time-Gated Transfer

  • Action: Once the SAA container reaches 90% capacity, date the label and transfer it to the facility's Central Accumulation Area (CAA).

  • Validation: Log the transfer date in the facility's environmental health and safety (EH&S) manifest system to trigger the EPA removal countdown.

Quantitative Safety & Disposal Metrics

Operational MetricQuantitative ThresholdRegulatory / Safety Rationale
Fume Hood Face Velocity 80 – 120 LFMPrevents aerosolized powder escape while avoiding turbulent vortexes.
SAA Transfer Window < 72 HoursMaximum allowable time to move a full waste container to the CAA.
CAA Storage Limit (LQG) 90 DaysEPA limit for Large Quantity Generators before mandatory off-site disposal.
CAA Storage Limit (SQG) 180 DaysEPA limit for Small Quantity Generators before mandatory off-site disposal.

Operational Workflow Visualization

G A 1. Risk Assessment Treat as Highly Toxic (OSHA 29 CFR 1910.1450) B 2. Engineering Controls Fume Hood Validation (80-120 LFM) A->B C 3. PPE Donning Double Nitrile, Goggles, FR Lab Coat B->C D 4. Material Handling Anti-static Weighing & UV-Validated Decon C->D E 5. Waste Segregation Satellite Accumulation Area (Line of Sight) D->E F 6. EPA/RCRA Disposal Labeling & 72-Hour Transfer Protocol E->F

Figure 1: Operational safety workflow for handling novel pyrazole-benzoate intermediates.

References

  • Source: nih.
  • Source: osha.
  • Source: labmanager.
  • Source: columbia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
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tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
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